Product packaging for 1-Ethynyl-3-(trifluoromethoxy)benzene(Cat. No.:CAS No. 866683-57-0)

1-Ethynyl-3-(trifluoromethoxy)benzene

Cat. No.: B1593456
CAS No.: 866683-57-0
M. Wt: 186.13 g/mol
InChI Key: NWBWKSOPVZODSM-UHFFFAOYSA-N
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Description

1-Ethynyl-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H5F3O and its molecular weight is 186.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F3O B1593456 1-Ethynyl-3-(trifluoromethoxy)benzene CAS No. 866683-57-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-3-(trifluoromethoxy)benzene
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InChI

InChI=1S/C9H5F3O/c1-2-7-4-3-5-8(6-7)13-9(10,11)12/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBWKSOPVZODSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650528
Record name 1-Ethynyl-3-(trifluoromethoxy)benzene
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866683-57-0
Record name 1-Ethynyl-3-(trifluoromethoxy)benzene
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Record name 3-(Trifluoromethoxy)phenylacetylene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: A Privileged Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-ethynyl-3-(trifluoromethoxy)benzene, a key building block for researchers in medicinal chemistry and materials science. We will delve into its unique structural attributes, physicochemical properties, and safety profile. The core of this document focuses on a detailed, field-proven synthetic protocol for its preparation and outlines its application in cornerstone coupling reactions, namely the Sonogashira coupling and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The causality behind experimental choices and the strategic importance of this molecule in modern drug discovery are emphasized throughout.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, the strategic incorporation of specific functional groups can dramatically influence a molecule's properties and performance. This compound (CAS 866683-57-0) has emerged as a particularly valuable reagent due to the synergistic combination of two high-impact moieties: a terminal alkyne and a trifluoromethoxy-substituted aromatic ring.

  • The Trifluoromethoxy (-OCF3) Group: This substituent is often considered a "super-methoxy" group in medicinal chemistry. Its potent electron-withdrawing nature and high lipophilicity (Hansch π parameter of +1.04) can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] By strategically placing an -OCF3 group, researchers can shield susceptible parts of a molecule from metabolic degradation, thereby increasing its biological half-life.[2]

  • The Ethynyl (-C≡CH) Group: The terminal alkyne is a versatile functional handle, serving as a cornerstone for carbon-carbon bond formation. It is a key participant in powerful and reliable reactions such as the Sonogashira cross-coupling and various "click chemistry" cycloadditions.[3][4] This allows for the efficient and modular assembly of complex molecular architectures.

The combination of these two groups in a single, readily functionalized scaffold provides chemists with a powerful tool to introduce desirable physicochemical properties while simultaneously enabling facile elaboration into more complex target structures.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 866683-57-0[4][5]
Molecular Formula C₉H₅F₃O[5]
Molecular Weight 186.13 g/mol [5]
Predicted Boiling Point 166.3 ± 40.0 °C[5]
Predicted Density 1.27 ± 0.1 g/cm³[5]
InChIKey NWBWKSOPVZODSM-UHFFFAOYSA-N[6]

Safety and Hazard Information:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[7]

  • GHS Classification:

    • Flammable liquids (Category 3), H226

    • Skin corrosion/irritation (Category 2), H315

    • Serious eye damage/eye irritation (Category 2A), H319

    • Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3), H335

  • Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, and open flames. Use only non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors and ensure adequate ventilation.[7]

Synthesis Methodology: A Two-Step Approach

The most reliable and common route to synthesize this compound involves a two-step sequence starting from the commercially available 1-bromo-3-(trifluoromethoxy)benzene. This strategy employs a Sonogashira coupling with a protected acetylene followed by a mild deprotection.

Synthesis_Workflow Start 1-Bromo-3-(trifluoromethoxy)benzene Step1 Step 1: Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N Start->Step1 TMSA Trimethylsilylacetylene (TMSA) TMSA->Step1 Intermediate TMS-protected Intermediate Step1->Intermediate Step2 Step 2: Deprotection K₂CO₃, Methanol Intermediate->Step2 Product This compound Step2->Product Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination (R¹-C≡CR²) Cu_acetylide Cu-C≡CR² Cu_acetylide->Pd_complex1 Alkyne H-C≡CR² Alkyne->Cu_acetylide CuX CuX CuX->Cu_acetylide Base Base Base CuAAC_Reaction Alkyne This compound Plus_node + Alkyne->Plus_node Azide Benzyl Azide (R-N₃) Plus_node->Azide Catalyst_node CuSO₄·5H₂O Sodium Ascorbate t-BuOH/H₂O Arrow_node Catalyst_node->Arrow_node Product 1,2,3-Triazole Product Arrow_node->Product group_reactants->Arrow_node

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS Number: 866683-57-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS No. 866683-57-0). As a Senior Application Scientist, this document synthesizes key data points, outlines robust experimental methodologies for its characterization, and provides insights into its synthesis and analysis. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this versatile fluorinated building block.

Introduction

This compound is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, particularly as a building block in the synthesis of more complex molecules. The presence of both a reactive ethynyl group and a trifluoromethoxy substituent imparts unique electronic and steric properties, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. The trifluoromethoxy group, often considered a lipophilic hydrogen bond acceptor, can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The terminal alkyne functionality serves as a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira coupling.

This guide provides an in-depth analysis of the key physicochemical parameters of this compound, offering both reported data and validated protocols for their experimental determination.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for analogous compounds is available, certain properties for this specific molecule are based on high-quality computational predictions.

PropertyValueSource
CAS Number 866683-57-0N/A
IUPAC Name This compound[1]
Molecular Formula C₉H₅F₃O[1]
Molecular Weight 186.13 g/mol [1]
Boiling Point 166.3 ± 40.0 °C (Predicted)[1]
Density 1.27 ± 0.1 g/cm³ (Predicted)[1]
pKa (acetylenic proton) ~25 (Estimated)[2]

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction.[3][4] This palladium-catalyzed cross-coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Workflow: Sonogashira Coupling

A 1-Iodo-3-(trifluoromethoxy)benzene D Reaction Mixture A->D B Trimethylsilylacetylene B->D C PdCl₂(PPh₃)₂ (catalyst) CuI (co-catalyst) Et₃N (base) C->D E 1-(Trimethylsilylethynyl)-3-(trifluoromethoxy)benzene D->E Sonogashira Coupling F Deprotection (e.g., K₂CO₃, MeOH) E->F G This compound F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-3-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

A Synthesized Product B GC-MS Analysis A->B D ¹H NMR Spectroscopy A->D F ¹³C NMR Spectroscopy A->F H ¹⁹F NMR Spectroscopy A->H J FTIR Spectroscopy A->J C Purity Assessment & Molecular Weight Confirmation B->C E Structural Elucidation (Proton Environment) D->E G Structural Elucidation (Carbon Skeleton) F->G I Confirmation of -OCF₃ group H->I K Functional Group Identification (C≡C-H, C-F, C-O) J->K

Caption: Analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient program should be optimized to ensure good separation from any impurities. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injector and Detector Temperatures: 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Expected Results: A single major peak in the chromatogram corresponding to the product. The mass spectrum should show the molecular ion peak (m/z = 186) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of the molecule.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the acetylenic proton. The aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring. The acetylenic proton will appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the alkyne and the carbons of the benzene ring, as well as the carbon of the trifluoromethoxy group (as a quartet due to coupling with fluorine).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

  • C-H stretch (alkyne): A sharp absorption band around 3300 cm⁻¹.

  • C≡C stretch (alkyne): A weak absorption band around 2100-2260 cm⁻¹.

  • C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹.

  • C-O stretch (aryl ether): An absorption band around 1200-1250 cm⁻¹.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. This guide has provided a detailed overview of its core physicochemical properties, a reliable synthetic protocol, and robust analytical methods for its characterization. The information presented herein is intended to empower researchers to confidently utilize this compound in their synthetic endeavors and to facilitate the development of novel molecules with potential applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Acetylenes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The trifluoromethoxy (-OCF3) group, in particular, is of growing interest due to its unique electronic properties and its ability to significantly increase lipophilicity and metabolic stability of drug candidates[1][2]. When combined with the acetylene moiety, a versatile functional group for bioorthogonal chemistry and a key component in the synthesis of complex heterocyclic systems, the resulting trifluoromethoxyphenylacetylenes represent a class of highly valuable building blocks.

This technical guide provides a comprehensive overview of 3-(Trifluoromethoxy)phenylacetylene, a prominent member of this class. We will delve into its nomenclature, physicochemical properties, synthesis, and characterization. Furthermore, we will explore its applications as a pivotal intermediate in the synthesis of pharmacologically active compounds, providing researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their research endeavors.

Nomenclature and Identification

The compound with the chemical structure of an ethynyl group attached to a benzene ring at position 1, and a trifluoromethoxy group at position 3 is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 1-Ethynyl-3-(trifluoromethoxy)benzene[3]

The compound is also known by several synonyms, which are frequently encountered in chemical catalogs and literature:

  • Synonyms: 3-(Trifluoromethoxy)phenylacetylene[4], 3-Ethynylphenyl trifluoromethyl ether

For unambiguous identification, the following identifiers are crucial:

  • CAS Number: 866683-57-0[3]

  • Molecular Formula: C9H5F3O[3]

  • Molecular Weight: 186.13 g/mol [3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The table below summarizes key properties.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 3-(Trifluoromethoxy)phenylacetylene, 3-Ethynylphenyl trifluoromethyl ether[4]
CAS Number 866683-57-0[3]
Molecular Formula C9H5F3O[3]
Molecular Weight 186.13 g/mol [3]
Appearance Not explicitly stated, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate)

Spectroscopic Characterization:

  • ¹H NMR: Aromatic protons would appear in the range of δ 7.0-7.5 ppm, and the acetylenic proton would be a singlet around δ 3.0-3.5 ppm.

  • ¹³C NMR: Aromatic carbons would resonate between δ 110-150 ppm. The trifluoromethoxy carbon would appear as a quartet due to coupling with fluorine atoms. The acetylenic carbons would be found in the range of δ 75-90 ppm.

  • ¹⁹F NMR: A singlet corresponding to the -OCF3 group would be observed.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the terminal alkyne C≡C-H stretch would be expected around 3300 cm⁻¹, and the C≡C stretch would appear around 2100 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed in their typical regions.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 186.03.

Synthesis of this compound

The most common and efficient method for the synthesis of arylacetylenes is the Sonogashira cross-coupling reaction [5][6]. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[5].

A plausible and widely used synthetic route to this compound involves a two-step process:

  • Sonogashira coupling of a suitable halogenated precursor, such as 1-iodo-3-(trifluoromethoxy)benzene, with a protected acetylene, typically ethynyltrimethylsilane (TMSA) . The TMS group acts as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions[7].

  • Deprotection of the resulting trimethylsilyl-protected alkyne to yield the desired terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions[1][2][8].

Below is a representative experimental protocol for this synthetic sequence.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ((3-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane via Sonogashira Coupling

  • Materials:

    • 1-Iodo-3-(trifluoromethoxy)benzene

    • Ethynyltrimethylsilane (TMSA)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-3-(trifluoromethoxy)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.03 eq).

    • Add anhydrous THF and triethylamine (2.0-3.0 eq).

    • To the stirred solution, add ethynyltrimethylsilane (1.1-1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford ((3-(trifluoromethoxy)phenyl)ethynyl)trimethylsilane.

Step 2: Deprotection to this compound

  • Materials:

    • ((3-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or potassium carbonate (K₂CO₃)

    • Methanol (for K₂CO₃ method)

    • Tetrahydrofuran (THF)

  • Procedure (TBAF method):

    • Dissolve the silyl-protected alkyne (1.0 eq) in THF in a round-bottom flask.

    • Add a solution of tetrabutylammonium fluoride in THF (1.1-1.5 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

    • Once the reaction is complete, quench with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield pure this compound.

  • Procedure (K₂CO₃ method):

    • Dissolve the silyl-protected alkyne (1.0 eq) in methanol.

    • Add potassium carbonate (2.0-3.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Reaction Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle[5][6].

Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a palladium(II) complex. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the resulting palladium(II)-alkynyl complex yields the desired coupled product and regenerates the active palladium(0) catalyst[5][6].

Applications in Drug Development and Medicinal Chemistry

The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry due to its ability to modulate key drug properties[1][2]. It is a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter binding interactions with biological targets. Furthermore, its high lipophilicity can enhance membrane permeability and bioavailability, while also improving metabolic stability by blocking potential sites of oxidative metabolism[1].

This compound serves as a versatile building block for introducing both the trifluoromethoxy and the ethynyl functionalities into a molecule. The terminal alkyne is a gateway to a vast array of chemical transformations, including:

  • Click Chemistry: The ethynyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings, a common motif in pharmaceuticals.

  • Further Sonogashira Couplings: It can be coupled with other aryl or vinyl halides to construct more complex conjugated systems.

  • Cyclization Reactions: The alkyne can participate in various cyclization reactions to form diverse heterocyclic scaffolds, which are prevalent in drug molecules.

  • Hydration and other additions: The triple bond can be functionalized through hydration to form ketones or undergo other addition reactions.

A patent for the "PREPARATION OF SUBSTITUTED PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS POSITIVE ALLOSTERIC MODULATORS OF THE GABA-A RECEPTOR" lists 3-(trifluoromethoxy)phenylacetylene as a reactant, highlighting its direct application in the synthesis of potential therapeutics.

The following workflow illustrates the general application of this compound in a drug discovery program.

Drug_Discovery_Workflow cluster_synthesis Synthesis of Key Intermediate cluster_derivatization Lead Generation & Optimization cluster_testing Biological Evaluation A 1-Iodo-3-(trifluoromethoxy)benzene C Sonogashira Coupling A->C B Ethynyltrimethylsilane B->C D ((3-(Trifluoromethoxy)phenyl)ethynyl)trimethylsilane C->D E Deprotection D->E F This compound E->F G Click Chemistry (CuAAC) F->G H Further Cross-Coupling F->H I Cyclization Reactions F->I J Library of Novel Compounds G->J H->J I->J K High-Throughput Screening J->K L In vitro & In vivo Assays K->L M Lead Candidate Identification L->M

Figure 2: Workflow for the application of this compound in drug discovery.

Conclusion

This compound is a strategically important building block for researchers in medicinal chemistry and materials science. Its synthesis via the robust and versatile Sonogashira coupling reaction makes it readily accessible. The presence of both the trifluoromethoxy and the terminal alkyne functionalities provides a powerful combination for the development of novel compounds with enhanced physicochemical and pharmacological properties. This guide has provided a detailed overview of its nomenclature, properties, synthesis, and applications, aiming to facilitate its effective use in the advancement of scientific research.

References

The Trifluoromethoxy Group: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Functional Group

In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing moieties has become an indispensable tool for medicinal chemists.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly influential substituent, prized for its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] While its structural cousin, the trifluoromethyl (-CF₃) group, is more prevalent in marketed drugs, the trifluoromethoxy group offers a distinct and often more advantageous profile, particularly concerning lipophilicity and metabolic stability.[4] This guide provides a comprehensive technical overview of the trifluoromethoxy group, from its fundamental properties to its strategic application in drug discovery, supported by field-proven insights and detailed methodologies.

I. Physicochemical Properties: The Foundation of a "Super-Halogen"

The trifluoromethoxy group is often referred to as a "super-halogen" or "pseudo-halogen" due to its electronic properties being similar to that of chlorine or fluorine. This unique electronic character, combined with its distinct steric and lipophilic nature, underpins its utility in medicinal chemistry.

Lipophilicity and Electronic Character

A defining feature of the trifluoromethoxy group is its high lipophilicity.[5] Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the Hansch π parameter, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] The -OCF₃ group significantly increases a molecule's lipophilicity, often more so than the -CF₃ group, which is invaluable for enhancing membrane permeability and oral bioavailability.[2][3]

The strong electron-withdrawing nature of the three fluorine atoms gives the trifluoromethoxy group a significant inductive effect.[2] However, the oxygen atom can also participate in resonance, albeit with a weaker electron-donating effect compared to a methoxy group.[3] This intricate balance of inductive and resonance effects allows for the fine-tuning of a molecule's electronic properties, which can in turn influence its reactivity and interactions with biological targets.[3]

Functional GroupHansch π ValueLogP (of Ph-X)Key Characteristics
-OCF₃ +1.04 [4]3.17 Highly lipophilic, strong electron-withdrawing inductive effect, weak resonance donation.
-CF₃+0.88[4]2.13Lipophilic, strong electron-withdrawing inductive effect.
-OCH₃-0.022.11Electron-donating through resonance, can be metabolically labile.
-Cl+0.712.84Lipophilic, electron-withdrawing.
-CH₃+0.562.69Lipophilic, electron-donating.
-H0.002.13Baseline.

This table summarizes the lipophilicity of the trifluoromethoxy group in comparison to other common substituents.

Conformational Influence

The trifluoromethoxy group also exerts a notable influence on molecular conformation. Unlike the planar preference of the methoxy group in the absence of ortho substituents, the -OCF₃ group typically adopts a perpendicular orientation relative to an aromatic ring.[6] This conformational preference can be advantageous in drug design, as it can be exploited to create specific three-dimensional arrangements that enhance binding to a biological target.[7]

cluster_0 Conformational Preferences Planar Methoxy Methoxy Group (Planar Conformation) Perpendicular OCF3 Trifluoromethoxy Group (Perpendicular Conformation) Planar Methoxy->Perpendicular OCF3 Steric & Electronic Effects

Caption: Conformational differences between methoxy and trifluoromethoxy groups.

II. Impact on ADME Properties: Engineering Better Drug Candidates

The unique physicochemical properties of the trifluoromethoxy group directly translate to significant improvements in a drug candidate's ADME profile.

Enhanced Metabolic Stability

One of the most compelling reasons to incorporate a trifluoromethoxy group is to enhance metabolic stability.[2][3] The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[2][4] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, medicinal chemists can effectively block a key metabolic pathway.[4] This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]

ParameterMethoxy Analog (-OCH₃)Trifluoromethoxy Analog (-OCF₃)Rationale for Improvement
Metabolic Pathway O-dealkylation by CYP enzymesResistant to O-dealkylationHigh C-F bond strength prevents enzymatic cleavage.[2]
In Vitro Half-life (t½) ShorterLongerReduced rate of metabolism leads to slower clearance.[4]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerBlocking a primary metabolic pathway reduces intrinsic clearance.

This table provides a comparative overview of the metabolic stability of methoxy versus trifluoromethoxy analogs.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[1][9]

2. Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[10]

  • Pooled human liver microsomes (e.g., from XenoTech)[10]

  • 100 mM Potassium phosphate buffer (pH 7.4)[11]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[11]

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample preparation[10]

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system[9]

3. Procedure:

  • Preparation: Prepare a working solution of the test compound and controls in a suitable solvent (e.g., DMSO, ensuring the final concentration is <0.5%).[10] Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[9] Prepare the NADPH regenerating system.[11]

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[10]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile with the internal standard.[9] The 0-minute time point serves as the initial concentration baseline.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[10]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ) = (0.693 / t½) / (mg microsomal protein/mL).

Modulation of Membrane Permeability and Lipophilicity

The high lipophilicity conferred by the trifluoromethoxy group generally leads to improved passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[2][4] This is a crucial factor for achieving good oral bioavailability and for drugs targeting the central nervous system.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[12]

1. Objective: To measure the rate at which a compound passively diffuses from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[13]

2. Materials:

  • 96-well donor and acceptor plates (e.g., hydrophobic PVDF filter plates for the donor)[13]

  • Artificial membrane solution (e.g., phospholipids in a suitable solvent like hexane)[13]

  • Donor and acceptor buffers (pH can be varied to mimic different physiological environments)[13]

  • Test compound and controls

  • Lucifer yellow to check membrane integrity[14]

  • Plate shaker and LC-MS/MS or UV-Vis plate reader for analysis[13]

3. Procedure:

  • Membrane Coating: Coat the filter of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.[13]

  • Assay Setup: Fill the acceptor wells with acceptor buffer. Add the test compound solution to the donor wells. Place the donor plate on top of the acceptor plate to form a "sandwich".[13][15]

  • Incubation: Incubate the plate sandwich at room temperature with gentle shaking for a defined period (e.g., 5 hours).[14]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.[13]

4. Data Analysis:

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) where V_D and V_A are the volumes of the donor and acceptor compartments, respectively, and Area is the surface area of the membrane.

cluster_0 PAMPA Workflow Start Start Coat Coat Donor Plate with Artificial Membrane Start->Coat Fill Fill Acceptor Wells with Buffer and Donor Wells with Compound Coat->Fill Incubate Incubate 'Sandwich' Plate with Shaking Fill->Incubate Analyze Analyze Compound Concentration in Donor and Acceptor Wells Incubate->Analyze Calculate Calculate Permeability Coefficient (Pe) Analyze->Calculate End End Calculate->End

Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Influence on pKa

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of nearby acidic or basic functional groups.[16][17] This modulation of pKa can have profound effects on a drug's solubility, absorption, and target engagement. For instance, lowering the pKa of a basic amine can reduce its ionization at physiological pH, potentially enhancing its ability to cross cell membranes.

III. The Trifluoromethoxy Group in Drug-Target Interactions

The trifluoromethoxy group can participate in a variety of non-covalent interactions with biological targets, thereby influencing binding affinity and selectivity.

  • Hydrophobic Interactions: Its high lipophilicity allows it to engage favorably in hydrophobic pockets of a protein binding site.[4]

  • Electrostatic and Dipolar Interactions: The polarized C-F bonds can participate in favorable electrostatic and dipolar interactions with polar residues in the binding site.

  • Hydrogen Bonding: While the oxygen of the -OCF₃ group is a weaker hydrogen bond acceptor than that of a methoxy group due to the electron-withdrawing fluorine atoms, the fluorine atoms themselves can act as weak hydrogen bond acceptors.[4][8]

IV. Synthetic Strategies: Accessing the Trifluoromethoxy Moiety

Historically, the incorporation of the trifluoromethoxy group has been challenging due to the instability of the trifluoromethoxide anion.[4] However, recent advances in synthetic methodology have made this valuable functional group more accessible.

O-Trifluoromethylation of Phenols via Xanthates

A common and effective method for the synthesis of aryl trifluoromethyl ethers involves a two-step process starting from phenols.[3][18]

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ethers from Phenols

This protocol is adapted from the work of Hartwig and colleagues.[3]

Step 1: Formation of the Aryl Xanthate

  • To a solution of the phenol (1.0 equiv) and triethylamine (1.1 equiv) in acetonitrile at 0 °C, add the imidazolium methylthiocarbonothioyl salt (1.0 equiv).[3]

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the aryl xanthate.

Step 2: Oxidative Desulfurization-Fluorination

  • In a fume hood, to a solution of the aryl xanthate (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a fluorinating agent such as XtalFluor-E in the presence of an activator like trichloroisocyanuric acid (TCCA).[3]

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction and work up to isolate the desired aryl trifluoromethyl ether.

cluster_0 Synthesis of Aryl Trifluoromethyl Ethers Phenol Phenol Xanthate Aryl Xanthate Phenol->Xanthate Imidazolium Salt, Et3N, MeCN OCF3_Ether Aryl Trifluoromethyl Ether Xanthate->OCF3_Ether XtalFluor-E, TCCA

Caption: A two-step synthetic route to aryl trifluoromethyl ethers from phenols.

V. Case Studies in Drug Discovery

The strategic use of the trifluoromethoxy group has been instrumental in the development of several successful drugs.

  • Riluzole: This drug, used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core.[19] This group is crucial for its neuroprotective activity, likely by enhancing its ability to cross the blood-brain barrier and modulating its interaction with sodium channels.[4][20] Structure-activity relationship studies have shown the importance of the trifluoromethoxy group at the 6-position for its biological activity.[19][21]

  • Celecoxib Analogs: While celecoxib itself contains a trifluoromethyl group, studies on analogs where this is replaced or other modifications are made highlight the nuanced effects of fluorination. A trifluoromethyl analog of celecoxib (TFM-C), despite having significantly lower COX-2 inhibitory activity, showed potent anti-inflammatory effects in arthritis models by suppressing innate immune cell activation.[5] This demonstrates that fluorinated groups can introduce novel mechanisms of action independent of the primary target.

VI. Conclusion and Future Perspectives

The trifluoromethoxy group has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its ability to enhance metabolic stability, modulate lipophilicity and permeability, and influence drug-target interactions provides a powerful strategy for optimizing lead compounds and developing superior drug candidates.[4] As synthetic methodologies for its introduction continue to improve, we can anticipate an even wider application of this "super-halogen" in the next generation of therapeutics. The continued exploration of the subtle interplay between the electronic, steric, and conformational effects of the trifluoromethoxy group will undoubtedly unlock new opportunities in rational drug design.

References

The Ethynyl Functional Group: A Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Character of the Ethynyl Group

The ethynyl functional group, a simple yet remarkably versatile moiety, has firmly established itself as a cornerstone of modern organic synthesis. Comprising a carbon-carbon triple bond with at least one hydrogen substituent (a terminal alkyne), its unique electronic and structural properties impart a rich and diverse reactivity profile.[1][2][3][4] The sp-hybridized carbons of the ethynyl group create a linear geometry, and the acidic nature of the terminal proton (pKa ≈ 25) allows for its facile deprotonation to form a potent acetylide nucleophile.[5][6] This inherent reactivity, coupled with the ability of the triple bond to participate in a wide array of transformations, makes the ethynyl group an indispensable tool for the construction of complex molecular architectures, from pharmaceuticals to advanced materials.[7][8][9] This guide provides an in-depth exploration of the key synthetic methodologies centered around the ethynyl functional group, offering both mechanistic insights and practical, field-proven protocols.

Core Synthetic Transformations of the Ethynyl Group

The strategic incorporation and manipulation of the ethynyl group are central to the assembly of complex organic molecules. This section details the most pivotal reactions, providing both the mechanistic underpinnings and actionable experimental protocols.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is arguably the most widely employed method for the formation of C(sp²)-C(sp) bonds.[8][10] Its mild reaction conditions and broad functional group tolerance have cemented its status as a go-to reaction in natural product synthesis and drug discovery.[7][9]

Mechanism of the Sonogashira Coupling:

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R¹-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 product R¹-C≡C-R² reductive_elim->product cu_acetylide Cu(I)-C≡C-R² cu_acetylide->transmetalation alkyne H-C≡C-R² alkyne->cu_acetylide Cu(I) salt, Base base Base Glaser_Hay_Mechanism cluster_main Glaser-Hay Coupling alkyne 2 R-C≡C-H cu_acetylide 2 [R-C≡C-Cu(I)] alkyne->cu_acetylide Cu(I) salt, Base diyne R-C≡C-C≡C-R cu_oxidized Oxidized Cu Intermediate cu_acetylide->cu_oxidized Oxidant (e.g., O₂) cu_oxidized->diyne Reductive Elimination cu_oxidized->cu_acetylide Regeneration of Cu(I) Cadiot_Chodkiewicz_Mechanism cluster_main Cadiot-Chodkiewicz Coupling terminal_alkyne R¹-C≡C-H cu_acetylide R¹-C≡C-Cu(I) terminal_alkyne->cu_acetylide Cu(I) salt, Base haloalkyne X-C≡C-R² diyne R¹-C≡C-C≡C-R² cu_complex [R¹-C≡C-Cu(III)-C≡C-R²]X cu_acetylide->cu_complex Oxidative Addition (X-C≡C-R²) cu_complex->diyne Reductive Elimination Enyne_Metathesis_Mechanism catalyst [Ru]=CH₂ ruthenacyclobutane1 Ruthenacyclobutane (from alkene) catalyst->ruthenacyclobutane1 [2+2] Cycloaddition with Alkene enyne Enyne Substrate enyne->ruthenacyclobutane1 new_carbene [Ru]=Substrate ruthenacyclobutane1->new_carbene Retro [2+2] ruthenacyclobutene Ruthenacyclobutene (from alkyne) new_carbene->ruthenacyclobutene Intramolecular [2+2] with Alkyne vinyl_carbene Vinyl Carbene Intermediate ruthenacyclobutene->vinyl_carbene Ring Opening product 1,3-Diene Product vinyl_carbene->product Release of Product product->catalyst Catalyst Regeneration

References

A Senior Application Scientist's Guide to the Trifluoromethoxy Substituent: Harnessing Its Potent Electron-Withdrawing Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The trifluoromethoxy (-OCF3) group has emerged from the shadow of its well-known trifluoromethyl (-CF3) cousin to become a uniquely powerful substituent in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its potent electron-withdrawing nature, combined with significant lipophilicity and metabolic stability, offers chemists a sophisticated tool for fine-tuning molecular properties.[3][4][5] This technical guide provides an in-depth exploration of the core electronic principles governing the -OCF3 group's behavior, quantitative comparisons of its strength, detailed synthetic protocols for its installation, and a discussion of its strategic application in drug development.

The Duality of the Trifluoromethoxy Group: A Tale of Two Effects

At first glance, the structure of the trifluoromethoxy group—an oxygen atom bridging an aromatic ring and a trifluoromethyl group—suggests a conflict of electronic interests. The oxygen, with its available lone pairs, is traditionally considered a π-donating (resonance or mesomeric, +R) group. Conversely, the three highly electronegative fluorine atoms create an intense, localized dipole, making the -CF3 portion a powerful σ-withdrawing (inductive, -I) entity.[1][6]

The net electronic effect of the -OCF3 substituent is a direct result of the interplay between these two opposing forces. Unlike the more familiar methoxy (-OCH3) group, where the +R effect often dominates, the overwhelming inductive pull of the three fluorine atoms in the -OCF3 group significantly diminishes the oxygen's ability to donate its lone pair electrons into the aromatic system.[1] The result is a substituent with a strong net electron-withdrawing character that profoundly deactivates an aromatic ring towards electrophilic substitution.[1][7]

G substituent -OCF3 Group inductive_effect Strong Inductive Withdrawal (-I) substituent->inductive_effect 3 x Fluorine atoms pull electron density resonance_effect Weak Resonance Donation (+R) substituent->resonance_effect Oxygen lone pairs can donate (but weakly) net_effect Net Result: Potent Electron- Withdrawing Group inductive_effect->net_effect Dominant Force resonance_effect->net_effect Outweighed

Caption: Opposing electronic forces within the -OCF3 substituent.

This unique electronic profile distinguishes it from the -CF3 group. While both are potent electron withdrawers, the -OCF3 group's oxygen atom imparts different steric and conformational properties, and its influence on properties like lipophilicity is even more pronounced.[1][3][7]

Quantifying the Pull: Empirical and Experimental Evidence

The electron-withdrawing strength of the -OCF3 group is not merely a qualitative concept; it is quantified through several empirical scales, most notably Hammett substituent constants (σ) and the measurement of pKa values of substituted acids and bases.

Hammett Substituent Constants (σ)

The Hammett equation is a cornerstone of physical organic chemistry, relating reaction rates and equilibria to the electronic nature of substituents on an aromatic ring.[8] The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an electron-withdrawing character. The -OCF3 group exhibits significantly positive σ values, comparable to halogens and the nitro group.

Substituentσ (meta)σ (para)Dominant Effect
-OCF₃ +0.38 +0.35 Strong -I
-CF₃+0.43+0.54Strong -I, -R
-NO₂+0.71+0.78Strong -I, -R
-Cl+0.37+0.23Strong -I, Weak +R
-OCH₃+0.12-0.27Strong +R, Weak -I
-H0.000.00Reference
Data sourced from various compilations, including Hansch et al. (1991).[9]
Impact on Acidity and Basicity (pKa)

A direct consequence of a substituent's electronic effect is its influence on the acidity or basicity of a nearby functional group. An electron-withdrawing group will stabilize the conjugate base of an acid (e.g., a phenoxide or carboxylate), thereby increasing its acidity (lowering its pKa). Conversely, it will destabilize the protonated form of a base (e.g., an anilinium ion) by pulling electron density away from the positive charge, making the parent amine less basic (lowering its pKa).

The -OCF3 group demonstrates this principle clearly, significantly lowering the pKa of both phenols and anilines.[1]

CompoundpKaΔpKa (vs. Unsubstituted)
Phenol9.95-
4-Trifluoromethoxyphenol~8.9 - 9.3~ -0.65 to -1.05
Aniline4.60-
4-Trifluoromethoxyaniline~3.5 - 3.7~ -0.9 to -1.1
Approximate pKa values compiled from various sources.[10][11][12][13]

This ability to modulate pKa is a critical tool in drug design for optimizing the ionization state of a molecule at physiological pH, which in turn affects its solubility, receptor binding, and cell permeability.

Strategic Incorporation: Synthetic Protocols

The installation of the -OCF3 group has historically been challenging, but modern synthetic chemistry has developed several reliable methods.[14][15] The choice of method depends on the substrate, desired scale, and available starting materials.

Protocol 1: Electrophilic Trifluoromethoxylation of Phenols

This is a common and direct method for converting phenols to aryl trifluoromethyl ethers. It relies on hypervalent iodine reagents, often called Togni reagents.[3]

Objective: To synthesize 1-nitro-4-(trifluoromethoxy)benzene from 4-nitrophenol.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenol (1.0 eq) and a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM).

  • Reagent Addition: Add 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) (1.2 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: Successful synthesis is confirmed by ¹⁹F NMR, which should show a characteristic singlet for the -OCF3 group around -58 ppm.[16]

Protocol 2: From Aryl Halides via Fluoroformates

Objective: To synthesize trifluoromethoxybenzene from bromobenzene.

Methodology:

  • Step 1: Grignard Formation & Carbonylation:

    • Prepare the Grignard reagent from bromobenzene and magnesium turnings in anhydrous THF.

    • Bubble carbonyl difluoride (COF₂) gas through the Grignard solution at low temperature (e.g., -78 °C) to form the corresponding aryl fluoroformate. Extreme caution is required as COF₂ is highly toxic.

  • Step 2: Deoxyfluorination:

    • Carefully add a deoxyfluorinating agent such as sulfur tetrafluoride (SF₄) or a modern equivalent like Deoxo-Fluor® to the crude fluoroformate intermediate.[1]

    • Allow the reaction to proceed, often in a pressure-resistant vessel due to the reagents involved.

  • Workup and Purification: Perform a careful aqueous workup followed by extraction and purification via distillation or chromatography.

Caption: Decision workflow for selecting an -OCF3 synthetic route.

The Trifluoromethoxy Group in Drug Design: A Medicinal Chemist's Toolkit

The unique combination of properties imparted by the -OCF3 group makes it an invaluable tool in modern drug discovery.[3][17][18] Its strategic placement can dramatically improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Enhanced Lipophilicity (logP): Lipophilicity is a critical parameter that governs a drug's ability to cross biological membranes. The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch-Leo π parameter of +1.04.[1][7] This is significantly higher than that of a trifluoromethyl group (+0.88) or a chlorine atom (+0.71), making it a powerful tool for increasing a molecule's logP to enhance membrane permeability and bioavailability.[1][3]

  • Blocking Metabolic Soft Spots: Oxidative metabolism, often mediated by cytochrome P450 enzymes, is a primary route of drug clearance. Aromatic rings and methoxy groups are common sites of metabolic attack. Replacing a hydrogen or a methoxy group with the chemically robust -OCF3 group can effectively block these "metabolic soft spots."[3][4][5] The C-F bond is exceptionally strong, and the electron-withdrawing nature of the group deactivates the oxygen, making it resistant to enzymatic oxidation.[3][7]

  • Tuning Receptor Binding: The strong dipole and electron-withdrawing nature of the -OCF3 group can alter the electronic landscape of a drug molecule. This can lead to more favorable electrostatic or hydrogen bonding interactions with the target receptor, thereby increasing binding affinity and potency.[3]

Case Study: Riluzole Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group. Its presence enhances the drug's metabolic stability and lipophilicity, which contributes to better oral bioavailability and penetration of the blood-brain barrier—critical features for a neurologically active agent.[2]

Characterization Corner: Spectroscopic Signatures

Confirming the successful incorporation of an -OCF3 group is straightforward with modern spectroscopic techniques.

  • ¹⁹F NMR Spectroscopy: This is the most definitive method. The three equivalent fluorine atoms of the -OCF3 group typically appear as a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift is highly characteristic and generally falls in the range of -56 to -60 ppm (relative to CFCl₃).[16][19] This region is distinct from that of the -CF3 group, which appears further upfield.

  • ¹³C NMR Spectroscopy: The carbon of the -OCF3 group appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The aromatic carbon attached to the -OCF3 group will also show coupling (²J_COF).

  • Infrared (IR) Spectroscopy: The C-F stretching vibrations of the -OCF3 group give rise to strong, characteristic absorption bands in the IR spectrum, typically in the region of 1250-1050 cm⁻¹ .

Conclusion

The trifluoromethoxy substituent is far more than a simple fluorinated analog of the methoxy group. It is a potent, multifaceted tool that leverages a dominant inductive electron-withdrawing effect to profoundly influence molecular properties. Its ability to simultaneously enhance lipophilicity, block metabolic degradation, and modulate electronic interactions has cemented its role as a privileged moiety in the design of advanced pharmaceuticals and agrochemicals.[5] A thorough understanding of its electronic underpinnings, coupled with mastery of modern synthetic protocols, empowers researchers to strategically deploy the -OCF3 group to overcome complex design challenges and accelerate the development of next-generation molecules.

References

Safety and handling precautions for 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Use of 1-Ethynyl-3-(trifluoromethoxy)benzene

Introduction: Understanding the Compound

This compound (CAS No. 866683-57-0) is an aromatic organic compound of increasing interest in pharmaceutical and agrochemical research.[1] Its structure, featuring a terminal alkyne (ethynyl group) and a trifluoromethoxy substituent on a benzene ring, makes it a versatile building block in organic synthesis. The trifluoromethoxy group (-OCF₃) is a bioisostere of other functional groups and is known to enhance properties like metabolic stability and lipophilicity in drug candidates, which can improve their in vivo uptake and transport.[1][2] The ethynyl group provides a reactive handle for various coupling reactions, such as "click chemistry," making it valuable for constructing more complex molecules.[3]

However, the very features that make this compound synthetically attractive also necessitate a rigorous and well-understood set of safety and handling protocols. This guide provides a comprehensive overview of the known hazards, risk mitigation strategies, and emergency procedures for this compound to ensure its safe use in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of laboratory safety. While comprehensive toxicological data for this compound is not fully available, its classification under the Globally Harmonized System (GHS) provides a clear framework for risk assessment.[4][5] The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[4]

GHS Classification

The compound is consistently classified with the following hazards by suppliers.[4][6]

Hazard Class Category Hazard Statement GHS Pictogram Signal Word
Flammable LiquidsCategory 3H226: Flammable liquid and vaporFlameDanger [4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationExclamation MarkDanger [4][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationExclamation MarkDanger [4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationExclamation MarkDanger [4][6]
Causality of Hazards
  • Flammability: As a benzene derivative with a relatively low molecular weight, the compound has a flash point that classifies it as a Category 3 flammable liquid.[4][7] Its vapors can form an explosive mixture with air and may travel to an ignition source and flash back.[8]

  • Irritation: The aromatic ring and functional groups can interact with biological tissues.

    • Skin & Eye Irritation: Direct contact can lead to irritation, redness, and discomfort.[4][9] Prolonged or repeated exposure may cause more significant effects.

    • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort.[4][8]

Risk Assessment Workflow

The following workflow illustrates the logical process from hazard identification to the implementation of control measures.

G cluster_assessment Risk Assessment cluster_mitigation Mitigation & Control ID Identify Hazards - Flammable (H226) - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) EVAL Evaluate Risks - Fire/Explosion - Dermal Exposure - Inhalation Exposure ID->EVAL Analyze ENG Engineering Controls - Fume Hood - Grounding/Bonding - Eyewash Station EVAL->ENG Implement ADMIN Administrative Controls - SOPs - Training - Restricted Access ENG->ADMIN PPE Personal Protective Equipment - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat ADMIN->PPE SAFE Safe Laboratory Operation PPE->SAFE G spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe ignition Eliminate Ignition Sources ppe->ignition contain Contain Spill with Inert Absorbent ignition->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose decon Decontaminate Area dispose->decon done Response Complete decon->done

References

A Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth technical overview of 1-Ethynyl-3-(trifluoromethoxy)benzene (CAS No. 876343-77-6 / 866683-57-0), a critical building block for researchers, medicinal chemists, and professionals in drug development. We will explore the compound's strategic importance, rooted in the unique physicochemical properties of its terminal alkyne and trifluoromethoxy functional groups. This document details its commercial availability, physicochemical characteristics, and safety considerations. Furthermore, it provides field-proven, step-by-step protocols for its application in high-impact synthetic transformations, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.

Strategic Importance in Modern Chemistry

This compound is a bifunctional reagent of significant interest in pharmaceutical and materials science. Its value is derived from two key structural features:

  • The Terminal Alkyne (-C≡CH): This functional group serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It is the cornerstone of "click chemistry," enabling highly efficient and specific conjugation reactions under mild conditions.[1][2] It is also a key participant in a variety of powerful cross-coupling reactions.[3][4]

  • The Trifluoromethoxy (-OCF3) Group: This moiety is a powerful tool in medicinal chemistry for optimizing the properties of drug candidates.[5][6][7] Compared to a simple methoxy group, the -OCF3 group is highly electronegative and significantly more lipophilic (Hansch π parameter of +1.04).[8] Its incorporation into a molecule can:

    • Enhance Metabolic Stability: The strength of the C-F bonds shields adjacent positions from oxidative metabolism by cytochrome P450 enzymes, increasing the drug's half-life.[8][9]

    • Improve Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross biological membranes, a critical factor for bioavailability and reaching intracellular targets.[5][9]

    • Modulate Physicochemical Properties: The group's strong electron-withdrawing nature can influence the acidity/basicity of nearby functional groups and alter binding interactions with protein targets.[5][9]

The combination of a reactive handle for synthesis and a property-modulating group makes this compound a highly valuable building block for creating novel compounds with tailored characteristics.

Physicochemical Properties & Safety

Before use, it is critical to understand the compound's properties and handling requirements. All personnel should consult the Safety Data Sheet (SDS) provided by the supplier.

PropertyValue
IUPAC Name This compound
Synonyms 3-(Trifluoromethoxy)phenylacetylene, 3-Ethynylphenyl trifluoromethyl ether
CAS Number 876343-77-6; 866683-57-0
Molecular Formula C₉H₅F₃O
Molecular Weight 186.13 g/mol
Appearance Colorless to light yellow liquid
Density ~1.27 g/cm³
Boiling Point 166.3 ± 40.0 °C (Predicted)
Purity Typically ≥95%
Storage Conditions Store at 2-8°C, sealed in a dry environment

Data compiled from various supplier and database entries.[10][11][12]

Commercial Sourcing and Supplier Information

This compound is available from a range of specialty chemical suppliers. When selecting a supplier, researchers should consider not only the price but also the certified purity, available quantities, and the quality of accompanying documentation (e.g., Certificate of Analysis, SDS).

SupplierTypical PurityNotes
BLD Pharm ≥95%Offers various quantities for research and development.[11]
BOC Sciences CustomSpecializes in synthesis and can support scale-up projects.[]
J & K SCIENTIFIC LTD. 98%Listed on chemical sourcing platforms.[10]
Shanghai Longsheng Chemical 98%Listed on chemical sourcing platforms.[10]
Advanced ChemBlocks 95%Provides building blocks for drug discovery.[14]

Note: This is not an exhaustive list. Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Key Synthetic Applications & Protocols

The utility of this compound is best demonstrated through its application in robust and widely used synthetic reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of click chemistry, forming a highly stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide. This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it ideal for late-stage functionalization and bioconjugation.[1][2] The copper(I) catalyst is crucial, accelerating the reaction rate by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction.[2]

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Prepare Alkyne Solution (this compound in solvent) E Combine Alkyne and Azide solutions in reaction vessel A->E B Prepare Azide Solution (R-N3 in solvent) B->E C Prepare Catalyst Premix (CuSO4 + Ligand like THPTA in water/buffer) F Add Catalyst Premix to the reaction mixture C->F D Prepare Reductant (Fresh Sodium Ascorbate solution) G Initiate reaction by adding Sodium Ascorbate solution D->G E->F F->G H Stir at Room Temperature (Monitor by TLC/LC-MS) G->H I Quench Reaction (e.g., with EDTA solution) H->I J Extract with Organic Solvent I->J K Purify by Column Chromatography J->K Sonogashira_Workflow cluster_setup Inert Atmosphere Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Add Pd catalyst (e.g., Pd(PPh3)4) and CuI to a dry Schlenk flask B Evacuate and backfill flask with inert gas (Ar or N2) 3x A->B C Add anhydrous solvent (e.g., THF, DMF) and amine base (e.g., TEA, DIPEA) via syringe B->C D Add Aryl/Vinyl Halide (R-X) C->D E Add this compound D->E F Stir at specified temperature (RT to 80 °C). Monitor by TLC/GC-MS E->F G Cool and filter through Celite to remove catalyst residues F->G H Aqueous Workup & Extraction G->H I Purify by Column Chromatography H->I

References

An In-Depth Technical Guide to 1-Ethynyl-3-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

1-Ethynyl-3-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has emerged as a significant building block for researchers and scientists, particularly within the realm of drug development. Its unique molecular architecture, featuring a terminal alkyne and a trifluoromethoxy-substituted phenyl ring, offers a powerful combination of reactivity and desirable physicochemical properties. The terminal alkyne group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. This allows for the efficient and specific conjugation of the molecule to other chemical entities.

Simultaneously, the trifluoromethoxy (-OCF₃) group imparts properties that are highly sought after in medicinal chemistry. It is known to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile[4][5]. This guide provides an in-depth technical overview of this compound, covering its chemical and physical properties, a detailed synthetic protocol, spectroscopic analysis, and its applications in the design and development of novel therapeutics.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound. The key data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₅F₃O[6]
Molecular Weight 186.13 g/mol [6]
CAS Number 866683-57-0[7]
Appearance Clear, colorless liquid (predicted)N/A
Boiling Point ~150-170 °C (estimated)Based on analogues[8]
Density ~1.3 g/mL (estimated)Based on analogues[8]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)N/A

Safety Information:

This compound is classified as a flammable liquid and is associated with several health hazards. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

HazardGHS ClassificationPrecautionary Statement(s)
Flammability Flammable Liquid, Category 3 (H226)Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.
Skin Irritation Skin Irritant, Category 2 (H315)Causes skin irritation. Wash skin thoroughly after handling. Wear protective gloves.
Eye Irritation Eye Irritant, Category 2A (H319)Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation Specific Target Organ Toxicity (Single Exposure), Category 3 (H335)May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Synthesis of this compound

The most common and efficient method for the synthesis of terminal aryl alkynes is the Sonogashira cross-coupling reaction[9]. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst[9]. For the synthesis of this compound, a common strategy involves the coupling of an appropriately substituted aryl halide, such as 1-iodo-3-(trifluoromethoxy)benzene, with a protected or unprotected alkyne source. A common and practical approach is to use a silyl-protected alkyne, like ethynyltrimethylsilane, followed by a deprotection step.

Sonogashira_Synthesis A 1-Iodo-3-(trifluoromethoxy)benzene C PdCl₂(PPh₃)₂ / CuI Triethylamine (Base) THF (Solvent) A->C B Ethynyltrimethylsilane (TMS-acetylene) B->C D Intermediate: 1-((Trimethylsilyl)ethynyl)-3-(trifluoromethoxy)benzene C->D Sonogashira Coupling E Deprotection: K₂CO₃ / Methanol D->E F Final Product: This compound E->F Applications cluster_alkyne Terminal Alkyne Reactivity cluster_OCF3 Trifluoromethoxy Group Influence cluster_drug_dev Drug Development Outcomes A Click Chemistry (CuAAC) G Novel Drug Candidates A->G H Bioconjugation & Probes A->H B Sonogashira Coupling B->G C Covalent Inhibition C->G D Enhanced Lipophilicity I Improved Pharmacokinetics D->I E Improved Metabolic Stability E->I F Modulation of pKa F->I

References

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of Trifluoromethoxy-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties.[1] Among fluorinated motifs, the trifluoromethoxy (OCF₃) group is of particular importance due to the unique and often beneficial properties it confers.[2] This guide provides an in-depth analysis of the trifluoromethoxy group, focusing on its profound impact on two critical drug-like properties: lipophilicity and metabolic stability. We will explore the fundamental physicochemical nature of the OCF₃ group, detail its influence on molecular behavior, provide validated experimental protocols for its characterization, and discuss its strategic application in drug design to overcome common developmental hurdles.

The Trifluoromethoxy Group: Unique Physicochemical Properties

The trifluoromethoxy group's value in medicinal chemistry stems from a unique combination of electronic and steric properties that distinguish it from other common functional groups like the methoxy (–OCH₃) or trifluoromethyl (–CF₃) moieties.[2][3]

  • Strong Electron-Withdrawing Nature: The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, significantly influencing the electron distribution of the molecule to which it is attached.[2][4] This is a much stronger effect than that observed with a simple methoxy group.[4]

  • High Lipophilicity: Despite the presence of the polar oxygen atom, the OCF₃ group is highly lipophilic.[5] This is attributed to the fluorine atoms effectively shielding the oxygen lone pairs, creating a "hydrophobic shell" that favors partitioning into non-polar environments. The OCF₃ group generally increases lipophilicity more significantly than a trifluoromethyl (–CF₃) group.[2]

  • Metabolic Resistance: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[2] This inherent strength, combined with the steric hindrance provided by the three fluorine atoms, makes the OCF₃ group exceptionally resistant to common metabolic transformations, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes.[2][4]

These properties are summarized and compared with related functional groups in the table below.

Functional GroupHansch-Fujita π Constant (Lipophilicity Contribution)Hammett Constant (σp) (Electronic Effect)
–H 0.000.00
–CH₃ +0.56-0.17
–OCH₃ -0.02-0.27
–CF₃ +0.88+0.54
–OCF₃ +1.04 +0.35
Data compiled from various sources for illustrative comparison.

Modulating Lipophilicity with the Trifluoromethoxy Group

Lipophilicity, commonly quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][6]

The OCF₃ group is a powerful tool for increasing a molecule's lipophilicity.[4] Its hydrophobic substituent parameter (π) value of +1.04 indicates a strong preference for lipid environments. This substantial increase in lipophilicity can be leveraged to:

  • Enhance Membrane Permeability: Improve a drug's ability to cross the cell membrane or the blood-brain barrier, which is crucial for reaching intracellular targets or treating central nervous system disorders.[3]

  • Improve Target Binding: Increased lipophilicity can enhance binding to hydrophobic pockets within a biological target, potentially increasing potency.[7]

However, causality dictates that this is a balancing act. Excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and off-target toxicity. Therefore, the decision to incorporate an OCF₃ group must be made in the context of the overall molecular properties. Computational models and experimental determination are essential for achieving the optimal lipophilicity profile for a given drug candidate.[6][8]

Enhancing Metabolic Stability: A Core Strength of the OCF₃ Group

A primary challenge in drug development is overcoming rapid metabolic degradation, which can lead to a short biological half-life and low bioavailability.[9][10] The liver is the main site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, catalyze oxidative reactions to facilitate drug clearance.[11][12]

The trifluoromethoxy group is renowned for conferring exceptional metabolic stability.[4][5] This stability arises from several key factors:

  • Bond Strength: The high dissociation energy of the C-F bonds makes them highly resistant to enzymatic cleavage.[3]

  • Blocking Metabolic Hotspots: A common strategy in medicinal chemistry is to replace a metabolically labile group, such as a methyl or methoxy group, with a more stable isostere.[13] Methoxy groups are frequently susceptible to O-dealkylation by CYP enzymes. Replacing an –OCH₃ group with an –OCF₃ group effectively blocks this metabolic pathway, prolonging the drug's half-life.[9][14]

  • Steric Shielding: The OCF₃ group can sterically hinder adjacent sites on a molecule, protecting them from enzymatic attack.[15]

While remarkably stable, it is important to note that no functional group is completely inert. In specific molecular contexts, metabolic pathways that result in the loss of the OCF₃ group have been observed, though this is not common.[14] Therefore, experimental validation remains crucial.

Experimental Assessment of Metabolic Stability

To empirically determine the metabolic stability of a trifluoromethoxy-containing molecule, the in vitro liver microsomal stability assay is a widely accepted industry standard.[9][11][16] This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like CYPs.[11][17]

Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the typical workflow for this critical experiment.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_output Output prep_compound Prepare Test Compound (1µM final conc.) pre_incubate 1. Pre-incubate Compound + Microsomes prep_compound->pre_incubate prep_micro Thaw & Dilute Liver Microsomes (e.g., 0.5 mg/mL) prep_micro->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction 2. Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubate->start_reaction time_points 3. Aliquot & Quench (0, 5, 15, 30, 45 min) with cold Acetonitrile start_reaction->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Processing lcms->data_analysis half_life Calculate Half-Life (t½) data_analysis->half_life cl_int Calculate Intrinsic Clearance (CLint) data_analysis->cl_int

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[9][17]

Materials:

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier.[16]

  • Test compound and positive control compounds (e.g., testosterone, verapamil).[9]

  • Potassium phosphate buffer (100 mM, pH 7.4).[18]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).[16][18]

  • Ice-cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis.

  • 96-well incubation plates, incubator/shaker (37°C), centrifuge, and LC-MS/MS system.[9]

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.[9]

    • Prepare working solutions of the test compound (e.g., 1 µM final concentration) and positive controls in phosphate buffer.[19]

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation Setup (Self-Validating System):

    • Test Wells: Add the liver microsome solution and the test compound working solution to designated wells.

    • Negative Control (No Metabolism): Set up wells containing the test compound and microsomes, but plan to add buffer instead of the NADPH solution. This validates that compound disappearance is enzyme-dependent.[19]

    • Positive Control (System Validation): Set up wells with a known rapidly metabolized compound (e.g., verapamil) to confirm the enzymatic activity of the microsomal batch.[9]

  • Reaction:

    • Pre-incubate the plates at 37°C for 5-10 minutes with shaking.[19]

    • Initiate the metabolic reactions by adding the NADPH regenerating system to the Test and Positive Control wells. Add plain buffer to the Negative Control wells.[9]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.[9][19] The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to precipitate the microsomal proteins.[19]

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line of this plot is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[19]

Strategic Application in Drug Design

The decision to incorporate an OCF₃ group is a strategic one, often made to solve specific problems encountered during lead optimization. Judicious placement can dramatically improve a compound's pharmacokinetic profile.[20]

Decision Pathway for OCF₃ Incorporation

G start Lead Compound Identified q1 Is metabolic lability a key issue? (e.g., rapid clearance, short t½) start->q1 q2 Is the labile site an -OCH₃ or -CH₃ group? q1->q2 Yes q3 Is increased lipophilicity (LogP/LogD) desirable for permeability or potency? q1->q3 No q2->q3 No action1 Replace labile group with OCF₃ q2->action1 Yes action2 Introduce OCF₃ at a strategic position to increase lipophilicity q3->action2 Yes eval Synthesize & Evaluate Analog: - In Vitro Metabolic Stability - LogP/LogD Measurement - Potency & Selectivity Assays q3->eval No action1->eval action2->eval end_ok Improved Profile: Advance Candidate eval->end_ok Successful end_bad Re-evaluate Strategy: - Consider alternative group - Modify position eval->end_bad Unsuccessful

Caption: Strategic decision-making for incorporating an OCF₃ group.

Case Study Context: Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group. Its presence contributes to the drug's favorable metabolic profile and ability to cross the blood-brain barrier.[5][21] Similarly, the anti-hypertensive drug Riodipine incorporates the OCF₃ moiety, which is understood to enhance its drug-like properties.[21] These examples underscore the real-world success of this strategy in developing marketed pharmaceuticals.[5]

Conclusion

The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique ability to simultaneously increase lipophilicity and confer exceptional metabolic stability makes it an invaluable substituent for addressing common drug development challenges like poor permeability and rapid clearance.[3][15] By understanding the fundamental physicochemical properties of the OCF₃ group and employing robust experimental validation methods, researchers can strategically leverage this moiety to design more effective and durable drug candidates.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 1-Ethynyl-3-(trifluoromethoxy)benzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 1-Ethynyl-3-(trifluoromethoxy)benzene as a key building block in Sonogashira cross-coupling reactions. Designed for researchers, medicinal chemists, and materials scientists, these notes move beyond simple procedural outlines to explain the critical causality behind experimental choices. We will delve into the mechanistic underpinnings of the reaction, the influential role of the trifluoromethoxy moiety, and provide detailed, field-proven protocols for its successful implementation.

Foundational Principles: The Sonogashira Reaction and the -OCF₃ Advantage

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming C(sp²)-C(sp) bonds under mild conditions.[1][2][3] This palladium- and copper-catalyzed reaction links terminal alkynes with aryl or vinyl halides, providing a direct route to complex molecular architectures.[1] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]

The choice of this compound as a coupling partner is strategic. The trifluoromethoxy (-OCF₃) group is a highly valued substituent in drug design for several key reasons:

  • Metabolic Stability: The strong C-F bonds and the electron-withdrawing nature of the fluorine atoms make the -OCF₃ group exceptionally resistant to oxidative metabolism (e.g., by CYP450 enzymes), in stark contrast to a traditional methoxy (-OCH₃) group.[5]

  • Enhanced Lipophilicity: Fluorination significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, thereby enhancing bioavailability and cell permeability.[5][6][7]

  • Modulation of Physicochemical Properties: The -OCF₃ group is a potent electron-withdrawing substituent, which can profoundly influence the pKa, dipole moment, and binding interactions of a molecule with its biological target.[5]

By incorporating this building block, researchers can imbue final compounds with these desirable properties, making it a critical tool in drug development and materials science.

The Engine of Creation: A Mechanistic Perspective

Understanding the reaction mechanism is paramount to troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles.[2][4][8]

The Palladium Cycle: This is the primary cross-coupling engine.

  • Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) complex. This is often the rate-determining step of the cycle.[1][8]

  • Transmetalation: The Pd(II) complex receives the acetylide group from the activated copper acetylide intermediate. This step links the two catalytic cycles.

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]

The Copper Cycle: This cycle serves to activate the terminal alkyne.

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

  • Deprotonation: In the presence of a base (typically an amine), the coordinated alkyne is deprotonated, forming a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne.[4] This intermediate is then ready to engage in the transmetalation step with the palladium cycle.

A significant variation is the copper-free Sonogashira coupling , which was developed to prevent an undesirable side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling).[1][2] This is particularly important when working with sensitive or valuable substrates. Copper-free variants often require different ligands, stronger bases, or higher temperatures to facilitate the direct reaction of the alkyne with the palladium center.[9]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)(X)L₂ Pd0->Pd_Complex Oxidative Addition (Ar-X) Coupled_Pd Ar-Pd(II)(C≡CR)L₂ Pd_Complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product Ar-C≡C-R Final Product Coupled_Pd->Product Alkyne R-C≡C-H Cu_pi [Cu(I)]-π-alkyne Alkyne->Cu_pi + Cu(I) Cu_Acetylide Cu(I)-C≡C-R Cu_pi->Cu_Acetylide Cu_Acetylide->Pd_Complex from Copper Cycle Base Base Base->Cu_Acetylide Deprotonation (-H-Base⁺) ArX Ar-X

Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Sonogashira coupling hinges on the careful selection of several key components. The electron-withdrawing nature of the trifluoromethoxy group on this compound can influence these choices, generally by increasing the acidity of the acetylenic proton and facilitating its removal.

Parameter Common Reagents/Conditions Causality and Field-Proven Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd-XPhos-G3PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is used directly as a Pd(0) source but is more air-sensitive.[4] Modern catalysts with bulky, electron-rich ligands (e.g., XPhos) can promote oxidative addition and reductive elimination, allowing for lower catalyst loadings and the coupling of less reactive halides (e.g., aryl chlorides).[10]
Copper (I) Co-catalyst Copper(I) iodide (CuI)CuI is essential in the classical protocol to form the copper acetylide, which accelerates the transmetalation step.[8] Its use must be balanced, as excess CuI or the presence of oxygen can promote unwanted alkyne homocoupling.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Piperidine, Cs₂CO₃An amine base is critical for neutralizing the HX byproduct and for the deprotonation of the alkyne in the copper cycle.[1] DIPA and piperidine are often more effective than Et₃N for less acidic alkynes. The increased acidity of this compound may allow for the effective use of milder bases like Et₃N.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, 1,4-DioxaneThe solvent must solubilize all components. Amine bases are often used in excess and can serve as the solvent.[1] Anhydrous and deoxygenated solvents are crucial, as water can hydrolyze reagents and oxygen can deactivate the Pd(0) catalyst and promote Glaser coupling.
Aryl/Vinyl Halide Ar-I, Ar-Br, Ar-OTfReactivity follows the order I > OTf > Br >> Cl.[8] Iodides are the most reactive and can often be coupled at room temperature. Bromides typically require heating.[1] This differential reactivity can be exploited for selective couplings on poly-halogenated substrates.[1]
Temperature Room Temperature to 120 °CThe required temperature is dictated by the reactivity of the aryl halide. While many couplings with aryl iodides proceed at ambient temperature, less reactive aryl bromides or chlorides may necessitate heating.[1] Higher temperatures can increase the rate of side reactions.

Standardized Protocols for Implementation

The following protocols provide a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling

This protocol is a reliable method for coupling this compound with a standard aryl iodide.

Protocol_Workflow start Start setup Assemble oven-dried flask under inert atmosphere (N₂/Ar) start->setup add_solids Add Aryl Halide, PdCl₂(PPh₃)₂, and CuI setup->add_solids add_liquids Add Solvent (THF), Base (DIPA), and This compound add_solids->add_liquids react Stir at Room Temperature (Monitor by TLC/LC-MS) add_liquids->react workup Dilute with Et₂O Filter through Celite® react->workup extract Aqueous Wash (sat. NH₄Cl, brine) workup->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify end End (Isolated Product) purify->end

Caption: General workflow for a standard Sonogashira coupling reaction.

Reagent Table (Example Reaction with 4-Iodoanisole):

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
4-Iodoanisole234.041.01.0234 mg
This compound186.131.21.2223 mg
PdCl₂(PPh₃)₂701.900.030.0321 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Diisopropylamine (DIPA)101.195.05.00.7 mL
Anhydrous THF---5 mL

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous THF (to achieve ~0.2 M concentration), followed by diisopropylamine (5.0 eq). Stir for 5 minutes. Finally, add this compound (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of Celite®, washing the pad with additional ether.[8]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.[8]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or when homocoupling is a significant concern. It often requires slightly more forcing conditions.

Reagent Table (Example Reaction with 4-Bromobenzonitrile):

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
4-Bromobenzonitrile182.021.01.0182 mg
This compound186.131.51.5279 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Triethylamine (Et₃N)101.19--5 mL

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube equipped with a stir bar, add 4-bromobenzonitrile (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the tube and cycle between vacuum and nitrogen (or argon) three times.

  • Reagent Addition: Add degassed triethylamine (to serve as both base and solvent) followed by this compound (1.5 eq).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the triethylamine. Re-dissolve the residue in ethyl acetate, filter through Celite® to remove palladium residues, and concentrate again. Purify the crude material via flash column chromatography.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Base is not strong enough.1. Use fresh catalyst or a more robust pre-catalyst. Ensure proper inert atmosphere technique.2. Use freshly distilled/dried solvents and high-purity reagents.3. Switch to a stronger base like DIPA or piperidine.
Significant Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction.2. High concentration of copper co-catalyst.1. Thoroughly degas all solvents and ensure a tight inert seal.2. Reduce CuI loading (to 1-2 mol%). Alternatively, switch to a copper-free protocol.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Substrate contains functional groups incompatible with the base.1. Attempt the reaction at a lower temperature for a longer duration.2. Use a non-amine base like K₂CO₃ or Cs₂CO₃ if the substrate is base-sensitive.
Difficult Purification 1. Residual palladium catalyst co-eluting with the product.2. Formation of closely-eluting byproducts.1. Filter the crude reaction mixture through a pad of Celite® or silica before concentration.[11] For stubborn cases, consider using a palladium scavenger resin.2. Optimize the chromatography mobile phase or consider recrystallization.

Safety and Handling

Proper laboratory safety practices are essential when performing Sonogashira reactions.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12][13]

  • Ventilation: All operations should be conducted within a certified chemical fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[14][15]

  • Reagent Handling:

    • This compound: May cause skin, eye, and respiratory irritation. Avoid breathing vapors and ensure adequate ventilation.[13]

    • Palladium Catalysts: Can be toxic and are potent sensitizers. Avoid inhalation of dust and skin contact.

    • Copper(I) Iodide: Harmful if swallowed or inhaled. Light-sensitive.

    • Amine Bases (Et₃N, DIPA): Are corrosive, flammable, and have strong odors. Handle with care.

  • Inert Atmosphere: The use of pyrophoric reagents is not common, but maintaining an inert atmosphere is critical for reaction success and prevents the formation of potentially hazardous peroxides in some solvents (e.g., THF).

  • Disposal: Dispose of all chemical waste, including solvents and residual solids, in accordance with local and institutional regulations.[13][16]

References

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-Ethynyl-3-(trifluoromethoxy)benzene in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of this compound, a versatile building block, and its applications in click chemistry. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles and practical insights to empower researchers in leveraging this compound for novel molecular design and synthesis.

In the landscape of medicinal chemistry and drug design, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles.[1][2] Among the vast arsenal of functional groups, fluorinated moieties have gained significant attention. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that make it highly valuable.[3]

This compound integrates a reactive terminal alkyne with a phenyl ring substituted with this influential group. The -OCF3 group is a powerful modulator of a molecule's physicochemical characteristics. It significantly increases lipophilicity, often more so than the related trifluoromethyl (-CF3) group, which can enhance a drug candidate's ability to cross biological membranes.[3] Furthermore, the exceptional strength of the C-F bonds confers metabolic stability, protecting the molecule from enzymatic degradation and potentially increasing its in-vivo half-life.[3] The strong electron-withdrawing nature of the trifluoromethoxy group also influences the electronic environment of the aromatic ring, which can be critical for tuning interactions with biological targets.[1][4][5]

The terminal alkyne functionality positions this compound as an ideal participant in "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction provides a highly efficient and reliable method for covalently linking this valuable substituted phenyl ring to a wide array of molecules, making it a cornerstone reagent for generating diverse compound libraries in drug discovery and advanced materials science.[7]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueReference
CAS Number 866683-57-0[8]
Molecular Formula C9H5F3O[9]
Molecular Weight 186.13 g/mol [9]
IUPAC Name This compound[8]
Purity Typically ≥98%[9]
Appearance Varies (often a liquid or low-melting solid)N/A
Storage Sealed in dry, 2-8°C[10]

Core Application: Azide-Alkyne Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally reliable for molecular synthesis.[7][11] The premier example of a click reaction is the cycloaddition between an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[6] This transformation is central to the utility of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The thermal reaction between an azide and an alkyne is slow and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[12] The introduction of a copper(I) catalyst dramatically accelerates the reaction by orders of magnitude (10⁷ to 10⁸) and, crucially, provides exclusive control over the regioselectivity, yielding only the 1,4-disubstituted product.[12][13] This level of control and efficiency is what makes CuAAC a cornerstone of modern synthetic chemistry.[]

The reaction is remarkably tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (4-12).[12][15] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with the addition of a reducing agent like sodium ascorbate.[16]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Alkyne R1-C≡CH (this compound) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide Azide R2-N3 Cycloaddition Coordination & Cycloaddition Azide->Cycloaddition Cu_II Cu(II)SO4 Reducer Sodium Ascorbate Cu_I Cu(I) Reducer->Cu_I Reduction Cu_I->Cu_Acetylide Forms Cu_Acetylide->Cycloaddition Triazolide Copper Triazolide Intermediate Cycloaddition->Triazolide Product 1,4-Disubstituted Triazole Triazolide->Product Protonation Product->Cu_I Regenerates Catalyst

The resulting triazole ring is not merely a passive linker; it is a stable, aromatic heterocycle that is isosteric to an amide bond but resistant to hydrolysis.[11] It can participate in hydrogen bonding and dipole-dipole interactions, contributing to the binding affinity of the final molecule with its biological target.[6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the potential toxicity of a copper catalyst is a concern, a metal-free alternative exists: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[17][18] This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction to proceed rapidly and spontaneously with an azide, without the need for a catalyst.[19][20] While this compound is not a strained alkyne and therefore not directly used in SPAAC, it is a critical precursor for synthesizing molecules that can then be attached to strained cyclooctynes for subsequent bioorthogonal labeling.

Application Protocol: CuAAC Synthesis of a 1,4-Disubstituted Triazole

This protocol provides a robust, general procedure for the synthesis of a 1-(3-(trifluoromethoxy)phenyl)-substituted triazole using this compound and a representative organic azide (e.g., Benzyl Azide).

I. Materials and Equipment
  • Reagents:

    • This compound (1.0 eq)

    • Benzyl Azide (1.0 - 1.1 eq)

    • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

    • Sodium Ascorbate (5-10 mol%)

    • Solvent: A 1:1 mixture of tert-Butanol and Water is a common starting point. Other solvents like THF, DMF, or DMSO can also be used.

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Magnetic stir plate

    • Standard laboratory glassware for workup (separatory funnel, beakers, etc.)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates and chamber for reaction monitoring

    • Silica gel for column chromatography (if required for purification)

II. Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq) and the organic azide (e.g., Benzyl Azide, 1.05 eq).

    • Dissolve the starting materials in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M. Stir the mixture until all components are fully dissolved.

  • Catalyst Preparation and Addition:

    • In a separate small vial, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate (e.g., 0.1 M) and sodium ascorbate (e.g., 1.0 M).

    • To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (to achieve 5-10 mol% final concentration).

    • Immediately following, add the copper(II) sulfate solution (to achieve 1-5 mol% final concentration). A color change (often to a yellow or heterogeneous mixture) may be observed as the Cu(I) species is formed.

    Causality Note: Sodium ascorbate is added first to ensure a reducing environment is established, which facilitates the immediate conversion of Cu(II) to the active Cu(I) catalytic species upon its addition.[16]

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product triazole should be more polar than the starting alkyne. The reaction is typically complete within 1 to 24 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is often of high purity and may not require further purification.[21]

    • If necessary, the product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

III. Characterization
  • NMR Spectroscopy: The formation of the 1,4-disubstituted triazole can be confirmed by ¹H NMR, where a characteristic singlet for the triazole proton typically appears between δ 7.5 and 8.5 ppm.

  • Mass Spectrometry: ESI-MS or HRMS should be used to confirm the molecular weight of the synthesized triazole.

  • Important Note on Characterization: Residual paramagnetic copper ions from the catalyst can sometimes lead to broadening or even disappearance of NMR signals, particularly the triazole proton.[22] If this is observed, passing the crude product through a small plug of silica or washing with a chelating agent solution (like dilute aqueous ammonia or EDTA) during workup can help remove trace copper.[22]

Experimental_Workflow A 1. Dissolve Alkyne & Azide in t-BuOH/H2O B 2. Add Sodium Ascorbate Solution A->B Establish reducing environment C 3. Add CuSO4 Solution B->C Initiate catalysis D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Workup (Extraction with EtOAc) D->E Reaction complete F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography (if needed) F->G H 8. Characterize Product (NMR, MS) G->H

Representative Reaction Data

The following table illustrates typical conditions and outcomes for CuAAC reactions involving substituted phenylacetylenes.

AlkyneAzideCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl Azide0.5Neat< 0.1>99[23]
p-CF₃-PhenylacetyleneBenzyl Azide0.5Neat< 0.1>99[24]
p-MeO-PhenylacetyleneBenzyl Azide0.5Neat< 0.1>99[23]
PhenylacetyleneBenzyl Azide1 (PEG-tris-trz-CuI)H₂O2097[25]

Note: These are representative examples. Reaction times and yields for this compound will be similar but should be optimized on a case-by-case basis.

Conclusion

This compound stands out as a highly strategic building block for researchers in drug discovery and materials science. The trifluoromethoxy group imparts desirable properties, including enhanced lipophilicity and metabolic stability, which are critical for the development of effective molecular entities.[3] When combined with the efficiency and reliability of the copper-catalyzed azide-alkyne cycloaddition, this reagent provides a powerful and straightforward method for constructing complex molecular architectures decorated with this valuable functional group. The protocols and insights provided herein are intended to serve as a comprehensive guide for the effective application of this versatile compound in creating the next generation of therapeutics and advanced materials.

References

The Strategic Integration of 1-Ethynyl-3-(trifluoromethoxy)benzene in the Synthesis of Pharmaceutical Ingredients: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trifluoromethoxy Moiety and the Ethynyl Functional Group in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is paramount. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention due to its unique electronic properties and metabolic stability. When coupled with a reactive ethynyl handle, as seen in the versatile building block 1-Ethynyl-3-(trifluoromethoxy)benzene , it provides a powerful platform for the synthesis of complex pharmaceutical ingredients.

This technical guide delineates the application of this compound in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on its utility in the construction of kinase inhibitors. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a clear and accessible format for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material is fundamental to its effective and safe application in synthesis.

PropertyValueReference
CAS Number 866683-57-0[1]
Molecular Formula C₉H₅F₃O[1]
Molecular Weight 186.13 g/mol [1]
Appearance Solid[2]
Solubility Soluble in DMSO[2]

Safety and Handling: this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology. The synthesis of these complex molecules often relies on robust carbon-carbon bond-forming reactions to assemble the core scaffolds. The terminal alkyne of this compound is an excellent handle for such transformations, most notably the Sonogashira cross-coupling reaction.

A pertinent example is the synthesis of precursors to potent kinase inhibitors such as AMG-47a, a highly effective Lck inhibitor with anti-inflammatory properties[2][3][4]. While the published synthesis of AMG-47a utilizes the analogous 1-ethynyl-3-(trifluoromethyl)benzene, the trifluoromethoxy analogue is a valuable alternative for scaffold diversification and property modulation. The trifluoromethoxy group can offer advantages in terms of lipophilicity and metabolic stability compared to the trifluoromethyl group.

Application in Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Reaction Scheme:

Sonogashira_Reaction ArylHalide Aryl Halide (e.g., Substituted Quinazoline) Product Coupled Product (Kinase Inhibitor Precursor) ArylHalide->Product Sonogashira Coupling Alkyne This compound Alkyne->Product Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) Catalyst->Product

Caption: General workflow for the Sonogashira coupling of this compound with an aryl halide.

Detailed Protocol for a Model Sonogashira Coupling:

This protocol is adapted from established procedures for similar substrates and is designed to be a robust starting point for optimization.

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., a halogenated quinazoline core)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.1 equiv.).

  • Solvent and Base Addition: Under a positive pressure of nitrogen, add anhydrous THF (or DMF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Follow with the addition of anhydrous triethylamine (3.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the efficiency of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide and the reductive elimination of the final product, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: Triethylamine serves as a base to deprotonate the terminal alkyne, forming the reactive acetylide species. It also acts as a scavenger for the hydrogen halide formed during the reaction.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the palladium(0) species, which is the active catalytic species in the cycle.

Potential Application in Click Chemistry

The terminal alkyne of this compound also makes it an ideal partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the rapid and efficient formation of a stable 1,2,3-triazole linkage, which is a common motif in many pharmaceutical agents.

Reaction Scheme:

Click_Reaction Azide Organic Azide (e.g., Azido-functionalized scaffold) Product 1,2,3-Triazole Product Azide->Product CuAAC Click Reaction Alkyne This compound Alkyne->Product Catalyst Cu(I) source (e.g., CuSO₄ / Sodium Ascorbate) Catalyst->Product

Caption: General workflow for the CuAAC click reaction of this compound with an organic azide.

General Protocol for a Model CuAAC Reaction:

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water or DMF)

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and this compound (1.1 equiv.) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Catalyst Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 equiv.) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 equiv.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by column chromatography or recrystallization.

Conclusion: A Versatile Building Block for Modern Pharmaceutical Synthesis

This compound stands as a valuable and versatile building block for the synthesis of complex pharmaceutical ingredients. Its trifluoromethoxy group offers a means to fine-tune the pharmacokinetic properties of a drug candidate, while the terminal ethynyl group provides a reactive handle for key carbon-carbon and carbon-heteroatom bond-forming reactions. The detailed protocols for Sonogashira coupling and the potential application in click chemistry provided herein offer a solid foundation for researchers to incorporate this strategic building block into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

The Art of the Trifluoromethoxy-Substituted Alkyne: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethoxy Moiety in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for fine-tuning molecular properties. Its distinct electronic profile, characterized by strong electron-withdrawing inductive effects and weaker π-donation from the oxygen atom, coupled with its increased lipophilicity and metabolic stability, makes it a highly sought-after functional group.[1] The strategic incorporation of the -OCF₃ group can significantly enhance a molecule's membrane permeability, bioavailability, and resistance to metabolic degradation.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving a key building block: 1-Ethynyl-3-(trifluoromethoxy)benzene . This versatile substrate combines the reactivity of a terminal alkyne with the advantageous properties of the trifluoromethoxy group, opening avenues for the synthesis of a diverse array of complex organic molecules. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the causal factors guiding experimental choices.

The Influence of the 3-(Trifluoromethoxy)phenyl Group on Reactivity

The 3-(trifluoromethoxy)phenyl substituent exerts a significant electronic influence on the adjacent ethynyl group. The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the terminal alkyne's proton, which can facilitate its activation in certain cross-coupling reactions.[2] However, this electron-withdrawing character can also impact the electron density of the resulting metal-acetylide intermediate, influencing the rates of subsequent steps in the catalytic cycle. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields.

I. The Sonogashira Coupling: A Gateway to Aryl-Alkynes

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[3][4] For this compound, this reaction provides a direct route to a wide range of substituted diarylacetylenes.

Mechanistic Rationale for Experimental Choices

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Suzuki_Mechanism cluster_pd Palladium Cycle cluster_boron Boron Activation Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_R trans-Ar-Pd(II)(L)₂-R' PdII->PdII_R Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar-R' PdII_R->Product BoronicAcid R'B(OH)₂ Boronate [R'B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->PdII Base Base (e.g., OH⁻) Heck_Mechanism Pd0 Pd(0)L₂ PdII Ar-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_alkene Alkene Complex PdII->PdII_alkene Alkene Coordination PdII_insertion Insertion Product PdII_alkene->PdII_insertion Migratory Insertion HPdXL2 H-Pd(II)(L)₂-X PdII_insertion->HPdXL2 β-Hydride Elimination Product Substituted Alkene PdII_insertion->Product HPdXL2->Pd0 Reductive Elimination (+ Base) Base Base Stille_Mechanism Pd0 Pd(0)L₂ PdII trans-Ar-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (Ar-X) PdII_R trans-Ar-Pd(II)(L)₂-R' PdII->PdII_R Transmetalation (R'SnR₃) PdII_R->Pd0 Reductive Elimination Product Ar-R' PdII_R->Product

References

Application Notes & Protocols: Strategic Incorporation of the Trifluoromethoxybenzene Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Trifluoromethoxy Group in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group has emerged as a privileged structural motif in modern drug discovery and agrochemical design. Its incorporation into a parent molecule can profoundly and beneficially alter its physicochemical and pharmacokinetic properties. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety possesses a unique combination of high lipophilicity, metabolic stability, and distinct electronic characteristics that make it a powerful tool for medicinal chemists.[1][2][3]

The strategic introduction of a trifluoromethoxybenzene ring into a bioactive scaffold aims to optimize the drug-like properties of a molecule. Key advantages frequently observed include:

  • Enhanced Metabolic Stability: The carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, making them highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1][4] This often leads to a longer drug half-life, potentially reducing dosing frequency and improving patient compliance.[4]

  • Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04.[3] This property can significantly enhance a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted drugs.[1][4][5]

  • Modulation of Physicochemical Properties: The -OCF₃ group's strong electron-withdrawing inductive effect can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and its interactions with biological targets.[2][4] This allows for fine-tuning of a compound's solubility, permeability, and binding affinity.[1]

  • Improved Binding Affinity: The unique steric and electronic properties of the trifluoromethoxy group, including its orthogonal orientation relative to the aromatic ring, can lead to enhanced binding interactions with target proteins and enzymes.[6]

The strategic deployment of this moiety has contributed to the success of numerous therapeutic agents, underscoring its importance in the development of next-generation pharmaceuticals.[1][7][8][9][10]

Synthetic Strategies for Introducing the Trifluoromethoxybenzene Moiety

The synthesis of aryl trifluoromethyl ethers presents unique challenges due to the instability of the trifluoromethoxide anion.[3] However, several effective methodologies have been developed to access these valuable compounds. The choice of synthetic route often depends on the starting material availability, functional group tolerance, and desired scale of the reaction.

O-Trifluoromethylation of Phenols

A common and direct approach involves the conversion of phenols to the corresponding trifluoromethoxyarenes. Recent advancements have led to milder and more efficient protocols, moving away from hazardous reagents like HF-pyridine.[11][12]

This operationally simple method proceeds via a xanthate intermediate and utilizes easily handled reagents, making it suitable for a broad range of phenols and heteroaromatic alcohols.[12][13]

Workflow Overview:

G phenol Phenol Starting Material xanthate Xanthate Intermediate phenol->xanthate Step 1: Xanthate Formation product Aryl Trifluoromethyl Ether (Product) xanthate->product Step 2: Desulfurization-Fluorination reagent1 Imidazolium Salt + Mild Base (e.g., 3-methyl-1-((methylthio)carbonothioyl) -1H-imidazol-3-ium iodide) reagent1->phenol reagent2 XtalFluor-E + Activator (TCCA or NFSI) reagent2->xanthate G phenol Phenol Starting Material intermediate O-Carboxydifluoromethylated Intermediate phenol->intermediate Step 1: O-Carboxydifluoromethylation product Aryl Trifluoromethyl Ether (Product) intermediate->product Step 2: Decarboxylative Fluorination reagent1 Sodium Bromodifluoroacetate reagent1->phenol reagent2 Selectfluor II reagent2->intermediate

References

Application Notes and Protocols for 1-Ethynyl-3-(trifluoromethoxy)benzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Materials

1-Ethynyl-3-(trifluoromethoxy)benzene is a specialized aromatic compound that stands at the intersection of fluorine chemistry and acetylene chemistry, offering a unique combination of properties for the development of next-generation materials. The strategic placement of a reactive ethynyl group and a property-modifying trifluoromethoxy group on a benzene ring makes this molecule a highly valuable monomer and building block for researchers in polymer chemistry, organic electronics, and functional coatings.

The terminal alkyne (ethynyl) functionality is a versatile handle for a variety of powerful chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Sonogashira coupling, and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the precise construction of complex macromolecular architectures, from linear conjugated polymers to functionalized surfaces and dendrimers.

Concurrently, the trifluoromethoxy (-OCF3) group imparts a range of desirable attributes to the resulting materials. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 group is a "pseudo-halogen" that is both more electron-withdrawing and lipophilic than a methoxy group.[1] The incorporation of this fluorinated moiety can significantly enhance thermal stability, improve solubility in organic solvents, lower the dielectric constant, and increase hydrophobicity—all critical parameters in the design of high-performance materials.[2][3]

These application notes provide an in-depth guide to leveraging the unique characteristics of this compound in materials science, with detailed protocols for its use in the synthesis of advanced polymers and functional materials.

Key Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 866683-57-0[4]
Molecular Formula C9H5F3O[4]
Molecular Weight 186.13 g/mol [4]
Appearance Typically a liquid or low-melting solidN/A
Storage Sealed in a dry environment at 2-8°C[4]

Spectroscopic Data (Representative)

While a comprehensive public database for the spectra of this specific molecule is limited, the following are expected characteristic peaks based on its structure and data from closely related analogues.[5][6][7][8][9][10][11][12][13]

SpectroscopyCharacteristic Peaks
1H NMR Signals in the aromatic region (δ 7.0-7.8 ppm), a singlet for the acetylenic proton (δ ~3.0-3.5 ppm).
13C NMR Resonances for aromatic carbons, two distinct signals for the alkyne carbons (δ ~75-90 ppm), and a quartet for the -OCF3 carbon due to C-F coupling.
19F NMR A singlet for the -OCF3 group.
IR Strong C≡C-H stretch (~3300 cm-1), C≡C stretch (~2100 cm-1, may be weak), strong C-F stretches (~1100-1300 cm-1), and C-O stretch (~1250 cm-1).
Mass Spec (EI) Molecular ion peak (m/z) at ~186.

Application I: Synthesis of High-Performance Poly(phenylene ethynylene)s via Sonogashira Polymerization

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers with applications in organic electronics, sensing, and photonics. The incorporation of the trifluoromethoxy group into the polymer backbone is expected to enhance solubility and thermal stability, and to modulate the electronic properties of the resulting polymer. This protocol describes a representative Sonogashira polycondensation reaction to synthesize a novel PPE.

Protocol: Synthesis of a PPE Derivative

This protocol details the synthesis of a copolymer from this compound and a diiodo-aromatic comonomer.

Workflow Diagram

sonogashira_polymerization cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Monomer1 1-Ethynyl-3- (trifluoromethoxy)benzene Reaction_Vessel Polymerization Monomer1->Reaction_Vessel Monomer2 1,4-Diiodo-2,5-bis (octyloxy)benzene Monomer2->Reaction_Vessel Catalyst Pd(PPh3)2Cl2 / CuI Catalyst->Reaction_Vessel Base Triethylamine (TEA) Base->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Temperature 65 °C Temperature->Reaction_Vessel Atmosphere Inert (N2 or Ar) Atmosphere->Reaction_Vessel Time 24-48 hours Time->Reaction_Vessel Precipitation Precipitate in Methanol Filtration Collect Polymer Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Poly[(4,6-bis(octyloxy)-1,3-phenylene) alt-(2-(trifluoromethoxy)-1,3-phenyleneethynylene)] Drying->Product Reaction_Vessel->Precipitation Reaction Mixture

Caption: Workflow for Sonogashira Polymerization.

Materials and Reagents:

  • This compound

  • 1,4-Diiodo-2,5-bis(octyloxy)benzene (or other suitable dihaloaromatic monomer)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Standard Schlenk line and glassware

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), 1,4-diiodo-2,5-bis(octyloxy)benzene (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous THF (10 mL) and freshly distilled TEA (4 mL) to the flask via syringe.

  • Polymerization: Stir the reaction mixture at 65 °C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Work-up: After cooling to room temperature, pour the viscous solution into a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with methanol to remove residual catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 40 °C to a constant weight.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR spectroscopy for structural confirmation, TGA for thermal stability, and UV-Vis/fluorescence spectroscopy to investigate its optical properties.

Application II: Functional Material Synthesis via Click Chemistry

The ethynyl group of this compound is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it a powerful tool for the synthesis of functionalized materials, such as modified polymers, surfaces, or bioconjugates.[14][15]

Protocol: Synthesis of a 1,2,3-Triazole Functionalized Molecule

This protocol provides a general method for the CuAAC reaction between this compound and an organic azide.

Workflow Diagram

click_chemistry cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Alkyne 1-Ethynyl-3- (trifluoromethoxy)benzene Reaction_Vessel Click Reaction Alkyne->Reaction_Vessel Azide Benzyl Azide (or other organic azide) Azide->Reaction_Vessel Catalyst CuSO4·5H2O Catalyst->Reaction_Vessel ReducingAgent Sodium Ascorbate ReducingAgent->Reaction_Vessel Solvent t-BuOH / H2O (1:1) Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Time 12-24 hours Time->Reaction_Vessel Extraction Extract with Ethyl Acetate Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product 1-Benzyl-4-(3-(trifluoromethoxy)phenyl) -1H-1,2,3-triazole Purification->Product Reaction_Vessel->Extraction Reaction Mixture

Caption: Workflow for CuAAC "Click" Reaction.

Materials and Reagents:

  • This compound

  • Benzyl azide (or other desired organic azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Catalyst Addition: To this solution, add sodium ascorbate (0.2 mmol) followed by CuSO4·5H2O (0.1 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

  • Work-up: After the reaction is complete (monitored by TLC), add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1,2,3-triazole derivative.

  • Characterization: Confirm the structure of the product using NMR spectroscopy and mass spectrometry.

Conclusion

This compound is a promising monomer for the synthesis of advanced materials. Its dual functionality allows for the creation of polymers and molecules with tailored properties. The protocols provided herein for Sonogashira polymerization and click chemistry serve as a foundation for researchers to explore the potential of this versatile building block in creating novel materials for a wide range of applications, including organic electronics, high-performance coatings, and functional composites. The principles and techniques described can be adapted to a variety of comonomers and functional azides, opening up a vast landscape for materials discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Couplings with Electron-Deficient Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for improving the yields of Sonogashira coupling reactions, with a specific focus on the challenges presented by electron-deficient alkynes such as propiolates, ynones, and other alkynes bearing electron-withdrawing groups.

Introduction: The Challenge of Electron-Deficient Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds under generally mild conditions.[1][2] However, when one of the coupling partners is an electron-deficient alkyne, researchers often face a frustrating drop in yield, accompanied by a host of side products. The root of these issues lies in the electronic nature of the alkyne itself. The presence of an electron-withdrawing group (EWG) increases the acidity of the terminal acetylenic proton, making the alkyne more susceptible to certain side reactions and altering the delicate balance of the catalytic cycle.

This guide is structured to help you diagnose and solve these common problems, moving from frequently asked questions to deep-dive troubleshooting and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and problems encountered during these reactions.

Q1: My reaction is not working at all, or the yield is extremely low. What are the first things to check?

A1: When facing a near-complete reaction failure, it's crucial to return to the fundamentals.

  • Catalyst Activity: Ensure your palladium source, particularly Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture.

  • Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed variant, is highly sensitive to oxygen. Oxygen promotes the oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling.[3] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Impurities in your aryl halide, alkyne, or solvent can poison the catalyst. Ensure all reagents are of high purity. Amine bases, in particular, can oxidize over time and may need to be distilled before use.

Q2: I'm seeing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is happening and how can I stop it?

A2: You are observing Glaser-Hay homocoupling. This is the most common side reaction, especially with electron-deficient alkynes. The increased acidity of your alkyne makes it more prone to deprotonation and subsequent dimerization, a process catalyzed by the copper(I) co-catalyst in the presence of an oxidant (like O₂).[3]

  • The most effective solution is to switch to a copper-free Sonogashira protocol. Numerous methods have been developed that obviate the need for the copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[3][4]

  • If you must use a copper-catalyzed system, ensure the most stringent anaerobic conditions. This includes using freeze-pump-thaw cycles for solvent degassing and maintaining a robust inert atmosphere. Slow addition of the alkyne via a syringe pump can also help to keep its concentration low, disfavoring the bimolecular homocoupling pathway.

Q3: My starting materials are being consumed, but I'm not forming the desired product. Instead, I'm isolating a product that looks like my amine base has added to the alkyne. What is this?

A3: This is likely a Michael addition (or conjugate addition) product. Electron-deficient alkynes are excellent Michael acceptors. Nucleophilic amine bases, such as triethylamine or diisopropylethylamine, can add across the triple bond instead of simply acting as a base.[5]

  • To solve this, switch to a more sterically hindered or less nucleophilic base. Bases like 1,8-Diazabicycloundec-7-ene (DBU) or inorganic bases such as Cs₂CO₃ or K₂CO₃ are often effective at preventing Michael addition while still promoting the desired coupling.

Q4: My reaction with an aryl bromide is sluggish compared to an aryl iodide. How can I improve the rate?

A4: The reactivity of the aryl halide in the oxidative addition step (often the rate-determining step) follows the order I > OTf > Br >> Cl.[6] To improve the rate with less reactive aryl bromides (and especially chlorides):

  • Switch to a more active catalyst system. Standard Pd(PPh₃)₄ may not be sufficient. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can significantly accelerate the oxidative addition step.[2]

  • Increase the reaction temperature. While many Sonogashira reactions can run at room temperature for aryl iodides, aryl bromides often require heating (e.g., 60-100 °C) to achieve a reasonable reaction rate.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of problems and solutions, focusing on the interplay between reagents and reaction conditions.

Issue 1: Persistent Low Yields Despite Basic Troubleshooting

If you've addressed the common issues in the FAQ section and are still facing low yields, a more systematic optimization of your reaction parameters is necessary.

workflow start Low Yield with Electron-Deficient Alkyne check_side_products Analyze Crude Reaction: Dominant Side Products? start->check_side_products glaser Glaser Homocoupling (Alkyne Dimer) check_side_products->glaser Yes (Diyne) michael Michael Addition (Base-Alkyne Adduct) check_side_products->michael Yes (Adduct) no_reaction Mainly Unreacted Starting Materials check_side_products->no_reaction No sol_glaser Implement Copper-Free Protocol (See Protocol 1) glaser->sol_glaser sol_michael Switch to Non-Nucleophilic Base (e.g., DBU, Cs₂CO₃) michael->sol_michael sol_no_reaction Optimize Catalyst System: - Use Bulky, Electron-Rich Ligand - Increase Temperature no_reaction->sol_no_reaction alt_method Consider Alternative Method: Sonogashira-Type Coupling (See Protocol 2) sol_michael->alt_method

Caption: Troubleshooting workflow for low yields.

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle. With electron-deficient alkynes, competition between the desired pathway and side reactions becomes fierce.

catalytic_cycles cluster_pd Palladium Cycle (Product Formation) cluster_cu Copper Cycle (Acetylide Formation) cluster_side Side Reactions (Yield Loss) pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-X (Oxidative Addition) pd0->pd_ox Ar-X pd_trans Ar-Pd(II)(L)₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR' (Product) pd_trans->product Reductive Elimination alkyne H-C≡CR' (Alkyne) cu_acetylide Cu-C≡CR' alkyne->cu_acetylide Cu(I), Base michael Base-Adduct alkyne->michael Nucleophilic Base cu_acetylide->pd_trans glaser R'-C≡C-C≡C-R' (Glaser Dimer) cu_acetylide->glaser [O]

Caption: Competing pathways in Sonogashira coupling.

Data-Driven Optimization: Selecting the Right Conditions

The choice of ligand, base, and solvent can dramatically influence the outcome of the reaction. The tables below summarize conditions that have proven effective for coupling electron-deficient alkynes.

Table 1: Comparison of Bases for Copper-Free Sonogashira of an Aryl Bromide with an Electron-Deficient Alkyne

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Notes
1Et₃N (3.0)THF601858Significant Michael addition may occur.
2(i-Pr)₂NH (2.0)DMSORT2>95Sterically hindered amine, effective.[7][8]
3DBU (2.0)THFRT18<20Less effective in this specific system.[7][8]
4Cs₂CO₃ (2.0)Dioxane8012~85Good choice to avoid Michael addition.[9][10]
5TMP (2.0)DMSORT21002,2,6,6-Tetramethylpiperidine is highly effective.[7][8]

Conditions are generalized from literature examples and may require optimization for specific substrates.[7][8][9][10]

Table 2: Influence of Phosphine Ligand on Copper-Free Sonogashira Yields

EntryPd PrecatalystLigandAryl HalideAlkyneYield (%)
1Pd(OAc)₂PPh₃4-IodoanisoleEthyl Propiolate75
2Pd₂(dba)₃P(t-Bu)₃4-BromoanisoleEthyl Propiolate92
3Pd(OAc)₂SPhos4-ChloroanisolePhenylacetylene95
4Pd(OAc)₂XPhos4-ChloroanisolePhenylacetylene98

Yields are illustrative and based on data for various aryl halides. Electron-rich and bulky ligands like P(t-Bu)₃, SPhos, and XPhos are superior for less reactive halides.[2][11]

Part 3: Recommended Protocols

Here we provide detailed, step-by-step protocols for the most effective strategies to overcome the challenges of coupling electron-deficient alkynes.

Protocol 1: Copper-Free Sonogashira Coupling with a Sterically Hindered Base

This protocol is designed to minimize Glaser homocoupling and prevent Michael addition by using a copper-free system with a bulky amine base.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Electron-deficient alkyne (e.g., ethyl propiolate) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Sterically hindered base (e.g., Diisopropylethylamine (DIPEA) or 2,2,6,6-Tetramethylpiperidine (TMP), 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMSO, 5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under a positive pressure of argon, add the aryl halide (if solid), palladium precatalyst, and phosphine ligand.

  • Evacuate and Backfill: Seal the flask and evacuate under high vacuum for 5 minutes, then backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. If the aryl halide is a liquid, add it at this stage. Add the sterically hindered base via syringe.

  • Alkyne Addition: Add the electron-deficient alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira-Type Coupling with Arylboronic Acids

This alternative protocol completely avoids the issues of Michael addition from amine bases by using an inorganic base and an arylboronic acid instead of an aryl halide. It is particularly effective for electron-deficient alkynes.[5]

Materials:

  • Arylboronic acid (1.0 mmol, 1.0 equiv)

  • Electron-deficient alkyne (e.g., ethyl propiolate) (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.15 mmol, 15 mol%)

  • Silver(I) Oxide (Ag₂O) (2.0 mmol, 2.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the arylboronic acid, electron-deficient alkyne, CuI, Ag₂O, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous DCE (5 mL) to the vial.

  • Reaction: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite®, washing the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.

References

Common side products in the synthesis of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-3-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we address common synthetic challenges, side product formation, and purification strategies in a practical, question-and-answer format based on field-proven insights and established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved via two highly reliable pathways: the Sonogashira cross-coupling reaction and the Seyferth-Gilbert/Ohira-Bestmann homologation. Each route has distinct advantages and potential pitfalls, which are outlined in the diagram and troubleshooting sections below.

G cluster_start Starting Materials cluster_product Target Molecule cluster_sg Seyferth-Gilbert / Ohira-Bestmann cluster_sono Sonogashira Coupling start_aldehyde 3-(Trifluoromethoxy)benzaldehyde sg_reagent Ohira-Bestmann Reagent start_aldehyde->sg_reagent K₂CO₃, MeOH start_halide 1-X-3-(trifluoromethoxy)benzene (X = I, Br) sono_reagent Terminal Alkyne (e.g., TMS-acetylene) Pd/Cu Catalysis start_halide->sono_reagent Base, Solvent product This compound sg_reagent->product sg_side Unreacted Aldehyde sg_reagent->sg_side Incomplete Reaction sono_reagent->product sono_side1 Glaser Homocoupling (Diyne Impurity) sono_reagent->sono_side1 O₂, Cu(I) sono_side2 Unreacted Aryl Halide sono_reagent->sono_side2 Catalyst Deactivation

Caption: Key synthetic routes to this compound and common failure points.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and purification.

Part 1: Sonogashira Coupling Route

Question 1: My reaction is sluggish or stalls, leaving significant unreacted 1-bromo-3-(trifluoromethoxy)benzene. What are the likely causes and solutions?

Answer: This is a common issue often related to catalyst activity, reaction conditions, or reagent quality.

  • Causality: The rate-determining step in many Sonogashira couplings is the oxidative addition of the aryl halide to the Pd(0) center.[1] Aryl bromides are less reactive than aryl iodides.[2] If the Pd(0) catalyst is not efficiently generated or is deactivated, the reaction will stall. Oxygen is a known poison for the Pd(0) catalyst and can also promote unwanted side reactions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction setup is rigorously deoxygenated. Purge the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[3]

    • Catalyst & Ligand Choice: For the less reactive aryl bromide, a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) can accelerate the oxidative addition step compared to standard PPh₃.[1] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust Pd(II) pre-catalyst that reduces reliably in situ, such as PdCl₂(PPh₃)₂.[4]

    • Base Selection: The base is crucial for deprotonating the terminal alkyne. A hindered amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is standard. Ensure the base is anhydrous and of high purity.

    • Temperature: While many Sonogashira reactions run at room temperature, gently heating the reaction to 50-65 °C can significantly increase the rate for aryl bromides.[5] Monitor by TLC or LC-MS to avoid decomposition.

    • Reagent Purity: If using trimethylsilylacetylene (TMSA), ensure it is fresh. TMSA can degrade over time. The quality of the aryl bromide is also critical; acidic impurities can interfere with the base and catalyst.

Question 2: My crude product analysis (LC-MS, ¹H NMR) shows a major impurity with a mass roughly double that of my starting alkyne. What is this and how do I prevent it?

Answer: You are observing the classic side product of alkyne homocoupling, often called Glaser coupling.[1]

  • Causality: This side reaction involves the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. It is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, typically residual oxygen.[2] The mechanism involves the formation of a copper acetylide, which then undergoes oxidation and coupling.

  • Prevention & Mitigation Strategies:

    • Rigorous Deoxygenation: This is the most critical factor. As mentioned above, thoroughly purge your entire system with an inert gas.

    • "Copper-Free" Sonogashira: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2][6] This often requires more specialized conditions, such as a more active palladium catalyst/ligand system and potentially higher temperatures, but it completely removes the primary pathway for homocoupling.[7]

    • Controlled Addition: If using a copper-catalyzed system, adding the terminal alkyne slowly via syringe pump can help maintain a low instantaneous concentration, favoring the cross-coupling pathway over homocoupling.

    • Purification: The homocoupled diyne is significantly less polar than the desired product. It can typically be separated effectively using flash column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient).

Part 2: Seyferth-Gilbert / Ohira-Bestmann Route

Question 3: My Ohira-Bestmann reaction shows a low yield, with a large amount of unreacted 3-(trifluoromethoxy)benzaldehyde recovered. What went wrong?

Answer: This issue typically points to problems with the generation of the active nucleophile from the Ohira-Bestmann reagent or suboptimal reaction conditions.

  • Causality: The Ohira-Bestmann reaction relies on the in-situ generation of a dimethyl (diazomethyl)phosphonate carbanion via base-mediated cleavage of an acetyl group.[8] If the base is not strong enough, is not used in sufficient quantity, or if the reagent has degraded, this active species will not be formed efficiently, leading to poor conversion of the aldehyde.

  • Troubleshooting Steps:

    • Reagent Quality: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) should be stored cold and under an inert atmosphere. It can degrade over time. Verify its purity if possible.

    • Base and Solvent: The standard conditions use potassium carbonate (K₂CO₃) in methanol (MeOH).[9] Ensure the K₂CO₃ is finely powdered and anhydrous. The methanol must also be anhydrous. The reaction generates a methoxide anion which is the active base for deacylation.[9]

    • Stoichiometry: Use a slight excess of the Ohira-Bestmann reagent (e.g., 1.2-1.5 equivalents) and at least 2-3 equivalents of the base to ensure the reaction goes to completion.

    • Temperature: The reaction is typically run at room temperature.[10] Low temperatures may slow the deacylation step, while excessively high temperatures could lead to reagent decomposition.

    • Aldehyde Purity: Ensure the starting 3-(trifluoromethoxy)benzaldehyde is free of the corresponding carboxylic acid, which would quench the base.

Part 3: General & Purification

Question 4: Which of the two main synthetic routes is generally preferred?

Answer: The choice depends on starting material availability, scale, and tolerance for specific impurities.

FeatureSonogashira CouplingOhira-Bestmann Homologation
Starting Material 1-Iodo- or 1-Bromo-3-(trifluoromethoxy)benzene3-(Trifluoromethoxy)benzaldehyde
Key Reagents Pd/Cu catalysts, phosphine ligands, amine baseOhira-Bestmann reagent, K₂CO₃, MeOH
Typical Yield 75-95%80-95%[8]
Primary Side Product Glaser homocoupling (diyne)[1]Unreacted aldehyde
Pros Highly versatile, vast literature, tolerant of many functional groups.[3]Often operationally simpler (one-pot), avoids expensive/toxic metals (Cu), mild conditions.[10][11]
Cons Risk of diyne formation, catalyst cost/removal, requires strict inert atmosphere.Reagent can be expensive and has limited shelf life, sensitive to water.

Question 5: My final product is a low-melting solid or oil. What is the recommended procedure for purification?

Answer: this compound is relatively non-polar. Flash column chromatography is the most effective method for purification.

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase: Start with pure hexanes or heptane. The product will elute with a very low percentage of a slightly more polar solvent. A gradient of 0% to 5% ethyl acetate in hexanes is typically sufficient.

    • Elution Order: The non-polar diyne byproduct (from Sonogashira) will elute first, followed by the desired product. The starting aryl halide will elute close to the product. The starting aldehyde (from Ohira-Bestmann) is more polar and will elute much later.

  • Monitoring: Use TLC with visualization under a 254 nm UV lamp. Staining with potassium permanganate can also be effective.

Detailed Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Bromo-3-(trifluoromethoxy)benzene with TMS-Acetylene
  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-(trifluoromethoxy)benzene (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (2.0 equiv) via syringe.

  • Stir the mixture for 5 minutes at room temperature.

  • Add trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature (or heat to 50 °C if the reaction is slow) and monitor by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Once complete, add a saturated aqueous solution of NH₄Cl to quench the reaction.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude residue contains the TMS-protected alkyne.

  • Dissolve the crude residue in methanol. Add a catalytic amount of K₂CO₃ (0.2 equiv) and stir at room temperature for 1-2 hours until TLC confirms the removal of the TMS group.

  • Remove the methanol in vacuo. Add water and extract with diethyl ether (3x).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate gradient) to yield the final product.

Protocol 2: Ohira-Bestmann Homologation of 3-(Trifluoromethoxy)benzaldehyde
  • To a round-bottom flask containing a magnetic stir bar, add 3-(trifluoromethoxy)benzaldehyde (1.0 equiv) and anhydrous methanol.[12]

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv).

  • In a separate container, dissolve the Ohira-Bestmann reagent (1.2 equiv) in anhydrous methanol.

  • Add the solution of the Ohira-Bestmann reagent dropwise to the aldehyde/carbonate suspension at 0 °C.[12]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Effervescence (N₂ gas) should be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-6 hours).

  • Once complete, carefully pour the reaction mixture into water and extract with diethyl ether or MTBE (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the pure alkyne.[12]

References

Technical Support Center: Degassing Procedures for Oxygen-Sensitive Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to degassing procedures in oxygen-sensitive cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just the "how," but the critical "why" behind these essential laboratory techniques.

The Critical Role of an Inert Atmosphere

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1][2] However, the heart of these reactions, the palladium catalyst, is often exquisitely sensitive to molecular oxygen, especially the active Pd(0) species.[3][4][5] Oxygen can lead to catalyst deactivation through oxidation, promote undesirable side reactions like homocoupling, and ultimately result in low yields or complete reaction failure.[3][4][6] Therefore, establishing and maintaining a rigorously inert atmosphere is paramount for success.[4][5]

Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during the degassing and execution of oxygen-sensitive cross-coupling reactions.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction is showing very low or no conversion. I suspect an issue with my inert atmosphere. What are the first things I should check?

A1: Low or no product yield is a common problem often linked to catalyst deactivation by oxygen.[5] Here’s a systematic approach to troubleshooting:

  • Re-evaluate Your Degassing Method: Are you using the most appropriate degassing technique for your solvent and scale? While sparging with an inert gas is convenient for larger volumes, it may be less effective than the freeze-pump-thaw method for achieving very low oxygen levels, especially for smaller scale reactions or when using low-boiling solvents.[7][8][9]

  • Verify the Integrity of Your Inert Gas Setup: Ensure all connections in your Schlenk line or glovebox are secure and leak-free.[10][11] Check for cracks in glassware and ensure septa are fresh and provide a good seal. Even a small leak can introduce enough oxygen to poison the catalyst.

  • Assess Reagent Purity: Besides the solvent, ensure your starting materials and base are of high purity and anhydrous.[12] Some reagents can introduce impurities that may react with the catalyst or inhibit the reaction.

  • Catalyst Pre-activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor, this reduction step might be inefficient. Consider using a pre-activated Pd(0) source or a modern palladium precatalyst that forms the active species more readily.[3][12]

Issue 2: Observation of Palladium Black

Q2: I'm observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a clear sign of catalyst decomposition and deactivation.[3][4] This agglomeration of palladium particles renders the catalyst inactive. Several factors can contribute to this:

  • Inadequate Ligand Protection: The ligand's role is to stabilize the palladium center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature), it can degrade, leaving the palladium atoms exposed and prone to aggregation.[4] Consider screening more robust ligands.

  • Excessive Temperature: High reaction temperatures can accelerate catalyst decomposition.[4] It's crucial to find the lowest effective temperature for your transformation.

  • Presence of Oxygen: As discussed, oxygen can oxidize the active Pd(0) to Pd(II), which can then be unstable and decompose to palladium black. Rigorous degassing is your first line of defense.[3]

Issue 3: Inconsistent Results and Reproducibility

Q3: I'm getting inconsistent yields for the same reaction. Could my degassing procedure be the culprit?

A3: Absolutely. Inconsistent degassing is a major source of poor reproducibility in oxygen-sensitive reactions.

  • Standardize Your Protocol: Ensure you are following the exact same degassing procedure for every reaction. For sparging, this means consistent gas flow rate and duration. For freeze-pump-thaw, it means a consistent number of cycles.[9]

  • Solvent Quality: The solubility of oxygen varies between different solvents and can be affected by temperature.[13][14][15][16][17][18] Using solvents from different sources or of varying purity can lead to different levels of dissolved oxygen. Always use high-purity, anhydrous solvents from a reliable source.

  • Atmosphere Integrity During Reaction: Ensure the reaction is maintained under a positive pressure of inert gas throughout the entire process, including during reagent addition and sampling.[19][20][21]

In-Depth Look at Degassing Techniques

Choosing the right degassing method is critical and depends on the specific requirements of your reaction, the solvent properties, and the available equipment.

Method 1: Freeze-Pump-Thaw

This is widely considered the most effective method for removing dissolved gases from a solvent.[8][22][23]

Causality: The principle behind freeze-pump-thaw lies in Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to the partial pressure of that gas above the liquid.[24]

  • Freeze: By freezing the solvent (typically with liquid nitrogen), you create a solid matrix, trapping the dissolved gas molecules.

  • Pump: Applying a vacuum to the headspace above the frozen solvent removes the gaseous molecules.

  • Thaw: As the solvent thaws, the dissolved gases escape into the now low-pressure headspace.

Repeating this cycle three to four times is usually sufficient to achieve very low levels of dissolved oxygen.[9]

Method 2: Inert Gas Sparging

Sparging, or bubbling an inert gas like nitrogen or argon through the solvent, is a simpler and often faster method suitable for many applications.[9][25][26]

Causality: This technique works by continuously displacing the dissolved oxygen with the inert gas. The large surface area of the bubbles facilitates the mass transfer of oxygen from the liquid phase to the gas phase, which is then swept out of the flask.[25][26]

Key Considerations:

  • Solvent Loss: A significant drawback of sparging is the potential for solvent evaporation, especially with volatile solvents.[7][25] To minimize this, you can pre-saturate the inert gas stream by bubbling it through a separate flask of the same solvent before it enters your reaction flask.[7]

  • Efficiency: The effectiveness of sparging depends on the bubble size and the duration of the process. A finer stream of bubbles for a longer period will be more effective.

Method 3: Chemical Oxygen Scavengers

In some cases, particularly in sealed systems or when physical degassing is impractical, chemical oxygen scavengers can be employed.[27] These are compounds that react with and consume dissolved oxygen.[27][28][29]

Types of Scavengers:

  • Inorganic: These are often iron-based powders that react with oxygen to form iron oxides.[30]

  • Organic: A variety of organic compounds, such as ascorbic acid, carbohydrazide, and various phenols, can also act as oxygen scavengers.[28][30][31]

Limitations: The use of chemical scavengers requires careful consideration to ensure they do not interfere with the desired chemical reaction.

Comparative Analysis of Degassing Methods

FeatureFreeze-Pump-Thaw (FPT)Inert Gas SpargingChemical Scavengers
Effectiveness Very High (most effective)[8]High (sufficient for many reactions)[7]Variable (depends on scavenger)
Solvent Loss Minimal[7][9]Can be significant, especially with volatile solvents[7][25]None
Time Required Longer (multiple cycles)[7]Relatively fastImmediate upon mixing
Equipment Schlenk line, vacuum pump, cold trap, liquid N₂Inert gas source, long needle/sparging tubeNone (added directly to reaction)
Best For Small-scale reactions, volatile or expensive solvents, highly oxygen-sensitive catalysts[7][9]Larger volumes, less sensitive reactionsSealed systems, specialized applications

Visualizing the Workflow

Decision Tree for Choosing a Degassing Method

DegassingDecisionTree start Start: Need to Degas Solvent q1 Is the catalyst EXTREMELY oxygen-sensitive? start->q1 fpt Use Freeze-Pump-Thaw q1->fpt Yes q2 Is the solvent volatile or very expensive? q1->q2 No end_fpt Proceed with Reaction fpt->end_fpt q2->fpt Yes q3 Is physical degassing impractical? q2->q3 No sparging Use Inert Gas Sparging end_sparge Proceed with Reaction sparging->end_sparge q3->sparging No scavenger Consider Chemical Scavenger (check compatibility) q3->scavenger Yes end_scavenger Proceed with Reaction scavenger->end_scavenger

Caption: Decision tree for selecting an appropriate degassing method.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low/No Product Yield check_degassing 1. Verify Degassing - Method appropriate? - Procedure consistent? start->check_degassing check_setup 2. Inspect Inert Gas Setup - Check for leaks - Fresh septa? check_degassing->check_setup check_reagents 3. Assess Reagent Quality - Anhydrous solvents? - Pure starting materials? check_setup->check_reagents check_catalyst 4. Evaluate Catalyst System - Pre-catalyst needed? - Ligand stability? check_reagents->check_catalyst optimize Systematically Optimize - Temperature - Ligand/Catalyst Loading check_catalyst->optimize

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Freeze-Pump-Thaw Degassing

Materials:

  • Schlenk flask appropriately sized for the volume of solvent.

  • High-vacuum pump with a cold trap.

  • Liquid nitrogen.

  • Inert gas source (Argon or Nitrogen).

Procedure:

  • Place the solvent to be degassed in the Schlenk flask.

  • Ensure the flask is sealed and attached to a Schlenk line.

  • Immerse the bottom of the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.

  • Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line.

  • Remove the liquid nitrogen dewar and allow the solvent to thaw completely at room temperature. You may observe bubbling as dissolved gases escape.

  • Repeat steps 3-6 for a total of three to four cycles.

  • After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.

Protocol 2: Inert Gas Sparging

Materials:

  • Reaction flask (e.g., round-bottom flask with a sidearm or a Schlenk flask).

  • Inert gas source (Argon or Nitrogen).

  • Long needle or a glass tube that can reach the bottom of the flask.

  • Septum.

Procedure:

  • Add the solvent to the reaction flask.

  • Seal the flask with a septum.

  • Insert a needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Begin a gentle but steady stream of inert gas bubbling through the solvent.

  • Sparging for 20-30 minutes is typically sufficient for most applications. For larger volumes, a longer time may be necessary.

  • Once sparging is complete, raise the gas inlet needle above the solvent surface while maintaining a positive flow of inert gas.

  • Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas in the flask.

References

Technical Support Center: Managing Reaction Temperature for Selective Synthesis with Polyfunctional Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity in reactions involving polyfunctional aromatic substrates. Temperature is one of the most powerful yet sometimes overlooked parameters in a chemist's toolkit. Proper management of reaction temperature is paramount for controlling regioselectivity (ortho, meta, para), the degree of substitution, and preventing unwanted side reactions. This resource provides in-depth, mechanistically grounded answers to common troubleshooting questions.

Section 1: Troubleshooting Guide - Common Selectivity Issues

This section addresses specific problems you might encounter in the lab. Each answer delves into the underlying principles to help you not only solve the immediate issue but also build a predictive framework for future syntheses.

Q1: My electrophilic aromatic substitution (EAS) on a substituted benzene is giving a poor ratio of isomers (e.g., too much meta product when I expect ortho/para). How can temperature manipulation help?

A1: This is a classic problem of regioselectivity, often rooted in a competition between kinetic and thermodynamic reaction pathways. Temperature is your primary tool for controlling this outcome.

  • Underlying Principle: Kinetic vs. Thermodynamic Control

    In many EAS reactions, multiple isomeric products are possible. The product that forms the fastest (i.e., has the lowest activation energy, Ea) is the kinetic product . The product that is the most stable (i.e., has the lowest overall Gibbs free energy, G) is the thermodynamic product .[1][2][3]

    • Low Temperatures Favor the Kinetic Product: At lower temperatures, reactions are typically under kinetic control.[3][4] Most molecules have enough energy to overcome the lowest activation energy barrier but not enough to overcome higher barriers or for the reverse reaction to occur.[3] For substrates with ortho,para-directing groups (e.g., -OH, -OR, -Alkyl), the activation energy for substitution at the ortho and para positions is lower than at the meta position.[5][6][7] This is because the directing group can better stabilize the positive charge in the carbocation intermediate (the sigma complex) through resonance or inductive effects.[6][7] Therefore, running the reaction at a reduced temperature will preferentially yield the ortho and para isomers.

    • High Temperatures Favor the Thermodynamic Product: At higher temperatures, the reaction can become reversible, leading to thermodynamic control.[1][4][8] With sufficient thermal energy, even the kinetically favored product can revert to the intermediate and then proceed over a higher energy barrier to form a more stable product.[1][8] In some cases, the meta isomer might be the more thermodynamically stable product, or an initial kinetic ortho/para ratio might isomerize to a different, more stable ratio.

  • Troubleshooting Steps:

    • Cool the Reaction: Decrease the reaction temperature significantly. For many common EAS reactions like nitration or halogenation, this might mean moving from room temperature to 0 °C (ice bath) or even lower (e.g., -78 °C using a dry ice/acetone bath).[9] Low temperatures can provide greater control and thus higher yields and purities of desired isomers.[10]

    • Slow Reagent Addition: Add the electrophilic reagent slowly and portion-wise to the cooled substrate solution. This helps to dissipate any heat generated during the exothermic reaction and maintain a stable low temperature, preventing localized "hot spots" that could lead to thermodynamic byproducts.

    • Monitor and Analyze: Carefully monitor the reaction progress by TLC or LC-MS. Analyze the product distribution at different time points and temperatures to build a profile for your specific system.

// Invisible nodes for path control start [shape=point, pos="0,1!"]; kp_end [shape=point, pos="4,0.5!"]; tp_end [shape=point, pos="4.5,-0.5!"]; ts_k_top [shape=point, pos="2,2.5!"]; ts_t_top [shape=point, pos="2.5,3!"];

// Edges for reaction paths edge [fontname="Helvetica", fontsize=10, color="#5F6368", penwidth=1.5]; start -> ts_k_top [dir=none, label=" ΔG‡ (kinetic)\n(Lower Eₐ)", fontcolor="#34A853"]; ts_k_top -> kp_end [dir=none]; start -> ts_t_top [dir=none, label=" ΔG‡ (thermodynamic)\n (Higher Eₐ)", fontcolor="#EA4335"]; ts_t_top -> tp_end [dir=none];

// Labels for conditions node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; LowTemp [label="Low Temp\nIrreversible", pos="2.5,1.5!"]; HighTemp [label="High Temp\nReversible", pos="3.5,2.2!"];

edge [style=dashed, color="#4285F4", arrowhead=open, penwidth=1.2]; LowTemp -> P_Kinetic; HighTemp -> P_Thermo;

// Axis labels node [shape=none, style="", fillcolor="", fontcolor="#202124"]; Y_Axis [label="Gibbs Free Energy (G)", pos="-1,2!", angle=90]; X_Axis [label="Reaction Coordinate", pos="2.25,-1.5!"]; } .enddot Caption: Energy profile showing kinetic vs. thermodynamic pathways.

Q2: I'm performing a sulfonation on naphthalene and getting different products depending on the temperature. Why does this happen and how can I select for one isomer?

A2: The sulfonation of naphthalene is the textbook example of temperature-dependent kinetic vs. thermodynamic control. [11] This reaction is reversible, which is key to its behavior.[8]

  • Underlying Principle:

    • At Low Temperature (~80 °C or below): The reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid .[12] The attack at the 1-position (alpha-position) has a lower activation energy because the carbocation intermediate is better stabilized by resonance (it can delocalize the charge without disrupting the aromaticity of the second ring).[8]

    • At High Temperature (~160 °C or above): The reaction is under thermodynamic control, and the major product is naphthalene-2-sulfonic acid .[12] Although it forms more slowly, the 2-isomer is more stable. The bulky sulfonic acid group (-SO3H) at the 1-position experiences steric hindrance with the hydrogen atom at the 8-position (a peri-interaction).[8][13] The 2-isomer lacks this steric strain, making it the lower-energy, thermodynamically favored product.[8][14] At high temperatures, the formation of the 1-isomer is reversible, allowing the system to equilibrate to the more stable 2-isomer.[8]

  • Practical Application & Data: To selectively synthesize the desired isomer, precise temperature control is essential.

TemperaturePredominant ProductControl TypeRationale
≤ 80 °C Naphthalene-1-sulfonic acidKinetic Lower activation energy for α-substitution.[12]
≥ 160 °C Naphthalene-2-sulfonic acidThermodynamic Product is more stable (less steric hindrance).[8][12]
  • Troubleshooting Steps:

    • For Naphthalene-1-sulfonic acid: Maintain a strict reaction temperature at or below 80 °C. Use a temperature-controlled oil bath and monitor the internal reaction temperature closely.

    • For Naphthalene-2-sulfonic acid: Heat the reaction to 160 °C or higher and allow sufficient time for the equilibrium to be established. If you start with pure naphthalene-1-sulfonic acid and heat it under these conditions, it will isomerize to the 2-isomer.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between temperature and reaction rate selectivity?

A1: The relationship is governed by the Arrhenius equation , which describes how the rate constant (k) of a reaction depends on temperature (T) and activation energy (Ea).[15][16]

k = A e-Ea/RT

Where A is the pre-exponential factor and R is the gas constant.[15]

For two competing reactions (e.g., forming product P1 vs. P2) with different activation energies (Ea1 and Ea2), their rate constants (k1 and k2) will have different dependencies on temperature. The ratio of the rate constants (k1/k2), which determines the product ratio, is temperature-dependent.

Lowering the temperature will more significantly decrease the rate of the reaction with the higher activation energy.[17] Therefore, the product formed via the pathway with the lowest activation energy will be preferentially formed at colder temperatures. This provides a quantitative basis for understanding kinetic control.[18][19]

Q2: How do I choose the optimal temperature for my reaction to maximize selectivity?

A2: There is no universal answer, as the optimal temperature is substrate- and reaction-specific. The process is often empirical but can be guided by mechanistic understanding.

  • Literature Review: Search for the specific transformation on similar substrates to find established temperature ranges.

  • Mechanistic Analysis: Determine if you want the kinetic or thermodynamic product. If your desired product is less stable but forms faster (kinetic), use the lowest practical temperature. If it's the most stable product (thermodynamic), higher temperatures may be required.

  • Stepwise Optimization: Start at a low temperature (e.g., 0 °C or -20 °C) and run small-scale trial reactions. Gradually increase the temperature in subsequent trials (e.g., to room temperature, then 50 °C) and analyze the product ratio at each step to identify the optimal window for your desired selectivity.

Q3: What are the best practices for maintaining a stable low temperature during a reaction?

A3: Maintaining a constant temperature is crucial for reproducibility and selectivity.

  • For 0 °C: A well-stirred ice/water slush bath is effective.

  • For sub-zero temperatures:

    • Salt-Ice Baths: Mixing salts with ice can achieve stable temperatures below zero (e.g., NaCl/ice for ~ -20 °C, CaCl2/ice for ~ -40 °C).[9]

    • Dry Ice/Solvent Baths: A mixture of dry ice (solid CO2) with a solvent is common for very low temperatures. Acetone is frequently used for -78 °C.[9] Always add the dry ice slowly to the solvent to avoid vigorous bubbling.

    • Cryocoolers/Chillers: For long-term or large-scale reactions, an automated immersion cooler or a refrigerated circulator bath provides the most precise and unattended temperature control.[20]

  • Insulation: Use a Dewar flask or insulate your reaction vessel to minimize heat exchange with the environment.[9]

  • Monitoring: Always place a thermometer or temperature probe directly in the reaction mixture, not just in the cooling bath, to monitor the true internal temperature.

Section 3: Protocols & Methodologies

Protocol 1: Establishing and Maintaining a Sub-Ambient Reaction Temperature (-78 °C)

This protocol describes a standard laboratory procedure for running a reaction under kinetic control at low temperatures using a common cooling bath.

Materials:

  • Dewar flask of appropriate size for the reaction flask.

  • Acetone (or isopropanol).

  • Dry ice pellets or block.

  • Reaction flask with a magnetic stir bar.

  • Digital thermometer with a low-temperature probe.

Procedure:

  • Setup: Place the reaction flask inside the empty Dewar. Ensure it is securely clamped.

  • Add Solvent: Pour acetone into the Dewar, filling it enough to surround the lower portion of the reaction flask where the reaction mixture will be.

  • Cooling: Slowly add small pellets of dry ice to the acetone using tongs. The mixture will bubble vigorously as the CO2 sublimes. Continue adding dry ice incrementally until the bubbling subsides and a stable temperature of approximately -78 °C is reached. A slushy consistency is ideal.

  • Equilibration: Allow the solvent in the reaction flask to cool and equilibrate to the bath temperature for 10-15 minutes before adding any reagents.

  • Reagent Addition: Use a syringe pump or a dropping funnel to add reagents slowly and sub-surface if possible. This prevents reagents from freezing on the cold inner walls of the flask and ensures proper mixing.

  • Maintenance: Monitor the temperature of both the bath and the reaction mixture throughout the experiment. Add more dry ice as needed to maintain the -78 °C temperature.

Section 4: References

  • Why does the sulphonation of naphthalene yield different products at low and high temperatures? (2021). Quora. --INVALID-LINK--

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. (n.d.). In Organic Chemistry. OpenStax. --INVALID-LINK--

  • Cerfontain, H. (1985). On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids. Canadian Journal of Chemistry, 63(3), 640-644. --INVALID-LINK--

  • Sulfonation of naphthalene at 80°C gives almost entirely... (2025). Filo. --INVALID-LINK--

  • Chambers, R. D., et al. (1971). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D: Chemical Communications, (13), 739-740. --INVALID-LINK--

  • Cerfontain, H., & Kort, C. W. F. (1968). Aromatic Sulfonation. Part XVI: Sulfonation of naphthalene and its monosulfonic acids in concentrated aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 87(6), 647-658. --INVALID-LINK--

  • Solutions for low temperature synthesis. (2019). Interchim – Blog. --INVALID-LINK--

  • Thermodynamic vs Kinetic Sulphonation of Naphthalene. (2015). Chemistry Stack Exchange. --INVALID-LINK--

  • Field, L. D., Sternhell, S., & Wilton, H. V. (1987). Electrophilic Substitution in Naphthalene: Kinetic vs Thermodynamic Control. Journal of Chemical Education, 64(9), 819. --INVALID-LINK--

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023). StudySmarter. --INVALID-LINK--

  • Arrhenius Equation. (n.d.). Solubility of Things. --INVALID-LINK--

  • Regioselectivity in Organic Chemistry. (n.d.). Algor Cards. --INVALID-LINK--

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange. --INVALID-LINK--

  • Regioselectivity of EAS reactions. (2020). Chem Help ASAP. --INVALID-LINK--

  • 3.3: Kinetic vs. Thermodynamic Control of Reactions. (2021). Chemistry LibreTexts. --INVALID-LINK--

  • Going Low Temperature. (2015). Pharmaceutical Technology. --INVALID-LINK--

  • Arrhenius equation. (n.d.). Wikipedia. --INVALID-LINK--

  • Izquierdo, S., et al. (2019). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 43(1), 213-220. --INVALID-LINK--

  • Electrophilic Aromatic Substitution. (n.d.). ChemTalk. --INVALID-LINK--

  • Arrhenius equation. (n.d.). Britannica. --INVALID-LINK--

  • Low-Temperature-Synthesis. (n.d.). Ruhr-Universität Bochum. --INVALID-LINK--

  • 6.2.3.1: Arrhenius Equation. (2024). Chemistry LibreTexts. --INVALID-LINK--

  • Temperature dependence of aromatic nitration between ortho and para position? (2023). Reddit. --INVALID-LINK--

  • Li, Y., et al. (2020). A low temperature organic synthesis of monodispersed NiRu nanocrystals for CO2 methanation. RSC Advances, 10(42), 25143-25150. --INVALID-LINK--

  • Small scale reaction chemistry at low temperatures without dry ice / acetone. (2022). Asynt. --INVALID-LINK--

  • 6.2.3.3: The Arrhenius Law - Activation Energies. (2023). Chemistry LibreTexts. --INVALID-LINK--

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. --INVALID-LINK--

  • Understanding Ortho, Para, and Meta Directors. (2018). Master Organic Chemistry. --INVALID-LINK--

  • Wu, J., et al. (2019). Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. Angewandte Chemie International Edition, 58(4), 1138-1142. --INVALID-LINK--

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. --INVALID-LINK--

  • de la Torre, B., et al. (2023). Substrate‐Selective Temperature‐Controlled Synthesis of Thiophene Derivatives at Interfaces. Advanced Functional Materials, 33(4), 2209724. --INVALID-LINK--

  • Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. --INVALID-LINK--

References

Long-term storage and handling of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethynyl-3-(trifluoromethoxy)benzene

Welcome to the dedicated technical support guide for this compound (CAS No. 866683-57-0). This resource is designed for researchers, medicinal chemists, and materials scientists to ensure the safe handling, optimal storage, and successful experimental application of this versatile building block. This guide synthesizes safety data, reaction principles, and field-proven troubleshooting strategies to address common challenges.

Section 1: Core Compound Properties & Handling (FAQs)

This section provides answers to frequently asked questions regarding the fundamental properties, storage, and safe handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of the compound. The terminal alkyne is susceptible to degradation and polymerization over time, especially under suboptimal conditions.

  • Temperature: The recommended storage temperature is 2-8°C.[1][2] Refrigeration slows down potential degradation pathways, including slow polymerization of the ethynyl group.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). While the trifluoromethoxy group is exceptionally stable, the terminal alkyne can be sensitive to oxidative processes.

  • Container: The compound should be kept in a tightly sealed container to prevent moisture ingress and exposure to air.[1][3] Amber glass vials are recommended to protect from light, which can potentially initiate radical polymerization.[4]

ParameterRecommended ConditionRationale
Temperature 2–8°CMinimizes degradation and potential polymerization.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the terminal alkyne.
Container Tightly Sealed, Amber GlassProtects from moisture, air, and light.[1]
Purity Check Periodic (e.g., ¹H NMR)Recommended for older samples to verify the integrity of the ethynyl proton.

Q2: What are the primary chemical hazards associated with this compound?

A2: According to its Safety Data Sheet (SDS), this compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Always consult the most recent SDS from your supplier before handling.

Q3: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A3: A rigorous approach to safety is essential. The following PPE should be worn at all times:

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: A flame-retardant lab coat.

  • Respiratory Protection: All handling of the neat compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1][5]

Q4: How stable are the trifluoromethoxy and ethynyl functional groups on this molecule?

A4: The two functional groups have vastly different stability profiles.

  • Trifluoromethoxy (-OCF₃) Group: This group is exceptionally stable. The strong carbon-fluorine bonds make it highly resistant to metabolic degradation and stable under a wide range of acidic and basic conditions.[6][7][8] This stability is a key reason for its incorporation in drug discovery programs.

  • Ethynyl (-C≡CH) Group: The terminal alkyne is the reactive center of the molecule. While stable under proper storage, it is prone to unwanted reactions under certain experimental conditions, such as oxidative homocoupling (Glaser coupling) or polymerization, particularly in the presence of heat, light, or certain metal catalysts.[4][9][10]

Section 2: Troubleshooting Experimental Workflows

This section addresses specific issues that may arise during common synthetic applications of this compound, with a primary focus on the palladium-catalyzed Sonogashira coupling.

Scenario: Poor Performance in a Sonogashira Coupling Reaction

The Sonogashira coupling is a fundamental C-C bond-forming reaction used to couple terminal alkynes with aryl or vinyl halides.[11] The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring; however, the primary point of failure in these reactions typically involves the catalyst system or reaction conditions.[6][12]

Q5: My Sonogashira reaction with this compound has a low or zero yield. What are the most common causes?

A5: A failed Sonogashira coupling can almost always be traced back to a few key parameters. Before re-running the reaction, systematically evaluate the following factors. The diagnostic workflow below can help pinpoint the issue.

Sonogashira_Troubleshooting start Low/No Yield catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents pd_black Reaction turned black? catalyst->pd_black atmosphere Inert atmosphere rigorous? conditions->atmosphere base_quality Base quality sufficient? reagents->base_quality pd_source Use fresh Pd catalyst Improve ligand choice pd_black->pd_source Yes cu_source Use fresh CuI (white/light tan only) pd_black->cu_source No solution Problem Solved pd_source->solution cu_source->solution degas Degas solvent thoroughly (e.g., freeze-pump-thaw) atmosphere->degas No leak Check for leaks in setup atmosphere->leak Yes degas->solution leak->solution distill_base Distill amine base (e.g., Et3N, DIPEA) base_quality->distill_base No homocoupling Glaser homocoupling observed? base_quality->homocoupling Yes distill_base->solution copper_free Switch to copper-free protocol or reduce CuI loading homocoupling->copper_free Yes copper_free->solution Reaction_Setup_Workflow cluster_prep Preparation Phase cluster_reaction Execution Phase (under Inert Gas) cluster_workup Work-up & Purification glassware Oven-dry or flame-dry all glassware reagents Use high-purity reagents and anhydrous solvent glassware->reagents degas Degas solvent thoroughly (3x Freeze-Pump-Thaw) reagents->degas setup Assemble glassware under positive pressure of Argon/Nitrogen degas->setup add_solids Add solids (aryl halide, Pd catalyst, CuI) to the reaction flask setup->add_solids purge Evacuate and backfill flask with inert gas (3x) add_solids->purge add_liquids Add degassed solvent and amine base via syringe purge->add_liquids add_alkyne Add this compound via syringe add_liquids->add_alkyne run_reaction Stir at specified temperature and monitor by TLC/LC-MS add_alkyne->run_reaction quench Quench reaction (e.g., with aq. NH4Cl) run_reaction->quench extract Perform aqueous work-up and extraction quench->extract purify Purify by column chromatography extract->purify

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 1-Ethynyl-3-(trifluoromethoxy)benzene, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by its ethynyl and trifluoromethoxy substituents.

In the absence of readily available experimental spectra for this compound, this guide will leverage high-quality predicted NMR data. This data will be critically compared with experimental spectra of structurally related analogs, including its regioisomer 1-ethynyl-4-(trifluoromethoxy)benzene and the closely related 1-ethynyl-3-(trifluoromethyl)benzene. Furthermore, a foundational analysis of the parent molecules, ethynylbenzene and (trifluoromethoxy)benzene, will be presented to dissect the influence of each substituent on the NMR spectral features of the benzene ring.

The Structural Significance of this compound

The subject of our analysis, this compound, possesses a unique combination of functional groups that significantly influence its chemical and physical properties. The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, primarily through induction, and is known for its ability to enhance metabolic stability and lipophilicity in drug candidates. The ethynyl group (-C≡CH) is a versatile functional handle for further chemical modifications, such as click chemistry or Sonogashira coupling, making it a valuable building block in organic synthesis. The meta substitution pattern on the benzene ring dictates a specific electronic and steric environment, which is reflected in its NMR spectrum.

¹H and ¹³C NMR Spectral Data Analysis

A detailed examination of the ¹H and ¹³C NMR spectra is essential for the structural verification of this compound. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the target molecule, alongside experimental data for its key analogs.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental, 500 MHz, CDCl₃)

CompoundH-2 (s)H-4 (d)H-5 (t)H-6 (d)Acetylenic H (s)
This compound (Predicted) 7.457.357.407.253.10
1-Ethynyl-4-(trifluoromethoxy)benzene[1]-7.587.127.58-
1-Ethynyl-3-(trifluoromethyl)benzene7.767.62-7.30-
Ethynylbenzene-7.53-7.497.36-7.327.53-7.493.06
(Trifluoromethoxy)benzene-7.237.417.23-

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental, 125 MHz, CDCl₃)

CompoundC-1 (q)C-2 (s)C-3 (s)C-4 (d)C-5 (d)C-6 (d)C≡CH (s)C≡CH (d)
This compound (Predicted) 120.8118.9149.5125.4130.1129.882.578.0
1-Ethynyl-4-(trifluoromethyl)benzene[2]------88.091.8
Ethynylbenzene-122.9-132.4128.5128.983.377.5
(Trifluoromethoxy)benzene120.6121.2149.3126.8129.8121.2--

Interpreting the Spectra: A Comparative Approach

The predicted ¹H NMR spectrum of this compound shows distinct signals for the aromatic and acetylenic protons. The acetylenic proton is expected to appear as a sharp singlet around 3.10 ppm. The aromatic region will display a more complex pattern due to the meta substitution. The proton at the C-2 position, situated between the two substituents, is predicted to be a singlet at approximately 7.45 ppm. The protons at C-4 and C-6 will likely appear as doublets, while the proton at C-5 is expected to be a triplet.

A comparison with the experimental data of the analogs provides valuable insights:

  • Influence of the -OCF₃ Group: In (trifluoromethoxy)benzene, the aromatic protons resonate between 7.23 and 7.41 ppm. The strong electron-withdrawing nature of the -OCF₃ group deshields the aromatic protons, shifting them downfield compared to unsubstituted benzene (δ ≈ 7.34 ppm).

  • Influence of the -C≡CH Group: The ethynyl group in ethynylbenzene also exerts a deshielding effect on the aromatic protons, with chemical shifts observed between 7.32 and 7.53 ppm. The acetylenic proton itself appears at around 3.06 ppm.

  • Combined Substituent Effects: In this compound, the additive effects of both electron-withdrawing groups are expected to result in a general downfield shift for all aromatic protons compared to benzene. The predicted values in Table 1 are consistent with this expectation.

  • Regioisomeric Comparison: The experimental data for 1-ethynyl-4-(trifluoromethoxy)benzene shows two doublets in the aromatic region, characteristic of a para-substituted benzene ring[1]. This contrasts with the more complex splitting pattern predicted for the meta-isomer.

  • Analog Comparison: The ¹H NMR data for 1-ethynyl-3-(trifluoromethyl)benzene, a close analog where the -OCF₃ is replaced by -CF₃, shows aromatic signals between 7.30 and 7.76 ppm. The slightly more downfield shifts compared to the predicted values for our target compound may be attributed to the different electronic influence of the -CF₃ group.

The predicted ¹³C NMR spectrum of this compound provides further structural confirmation. The carbon attached to the trifluoromethoxy group (C-3) is expected to have a chemical shift around 149.5 ppm, and the carbon of the -OCF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms, with a predicted chemical shift around 120.8 ppm. The acetylenic carbons are predicted to resonate at approximately 82.5 and 78.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound or similar small organic molecules, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing Molecular Structure and NMR Workflow

To further clarify the relationships between the molecular structure and the expected NMR data, the following diagrams are provided.

cluster_mol This compound C1 C1 C2 C2-H C1->C2 C7 C≡ C1->C7 C3 C3-OCF3 C2->C3 C4 C4-H C3->C4 C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 C8 CH C7->C8

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis & Comparison E->F

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By leveraging high-quality predicted data and comparing it with experimental spectra of closely related analogs, we have established a robust framework for the structural interpretation of this molecule. The provided experimental protocol offers a reliable method for acquiring high-quality NMR data for this and similar compounds. This detailed spectral analysis is crucial for researchers in confirming the identity and purity of their synthesized materials, thereby ensuring the integrity of their scientific endeavors.

References

Mass spectrometry analysis of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethynyl-3-(trifluoromethoxy)benzene

Introduction

This compound (CAS: 866683-57-0) is a substituted aromatic compound featuring both a reactive ethynyl group and an electron-withdrawing trifluoromethoxy group.[1][2] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, where precise structural verification is paramount. Mass spectrometry stands out as a primary analytical tool for this purpose, offering unparalleled sensitivity and structural detail.

This guide provides a comprehensive examination of the mass spectrometric analysis of this compound. Authored from the perspective of a senior application scientist, it moves beyond a simple recitation of methods to explain the underlying principles that guide analytical strategy. We will explore optimal methodologies, predict fragmentation behavior, provide a detailed experimental protocol, and compare the technique against other common analytical methods.

Physicochemical Properties and Analytical Implications

The analytical approach for any compound is dictated by its chemical and physical properties. For this compound, the following are most relevant for mass spectrometry.

PropertyValue / DescriptionImplication for Mass Spectrometry Analysis
Molecular Formula C₉H₅F₃OProvides the basis for the exact mass of the molecular ion.
Molecular Weight 186.13 g/mol The nominal mass of the parent molecule, which will be the m/z of the molecular ion [M]•⁺.[2]
Structure A benzene ring substituted at positions 1 and 3 with ethynyl (-C≡CH) and trifluoromethoxy (-OCF₃) groups, respectively.The stable aromatic core, combined with weaker bonds in the functional groups, predicts a prominent molecular ion and specific, identifiable fragmentation patterns.
Expected Volatility HighThe compound's low molecular weight and non-polar characteristics suggest it is sufficiently volatile for Gas Chromatography (GC) analysis.

Optimizing the Mass Spectrometry Workflow

A successful analysis hinges on selecting the appropriate combination of sample introduction, ionization, and detection methods.

Gas Chromatography vs. Liquid Chromatography Coupling

For a small, volatile, and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice.[3][4] GC provides excellent separation of volatile compounds and is seamlessly coupled with high-vacuum mass spectrometers.[5]

While Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for a wide range of small molecules, it is often better suited for less volatile or thermally labile compounds.[6][7] For this specific analyte, GC-MS offers a more straightforward, robust, and cost-effective workflow.

Ionization Technique: The Case for Electron Ionization (EI)

Electron Ionization (EI) is the gold standard for GC-MS analysis of small molecules.[8] In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing both ionization and extensive, reproducible fragmentation.[9] This "hard" ionization technique yields a rich fragmentation pattern that acts as a chemical fingerprint, which is invaluable for two reasons:

  • Structural Elucidation: The fragments correspond to specific pieces of the molecule, allowing for confident confirmation of its structure.

  • Library Matching: The reproducible nature of EI spectra allows for matching against established databases like the NIST Mass Spectral Library, enabling rapid identification.

Softer ionization techniques, such as Electrospray Ionization (ESI) commonly used in LC-MS, are designed to keep the molecule intact and would provide less structural information for this particular compound.[8]

Proposed Fragmentation Pathway under Electron Ionization

The true power of EI-MS lies in interpreting the fragmentation pattern. Based on established chemical principles, we can predict the fragmentation cascade for this compound. The aromatic ring provides a stable core, meaning the molecular ion peak is expected to be prominent.[10] Fragmentation will primarily occur at the weaker bonds of the substituent groups.

G M [C₉H₅F₃O]•⁺ m/z = 186 Molecular Ion F1 [M - F]⁺ m/z = 167 M->F1 - •F F2 [M - C₂H]⁺ m/z = 161 M->F2 - •C₂H F3 [M - CF₃]⁺ m/z = 117 M->F3 - •CF₃ F4 [M - OCF₃]⁺ m/z = 101 M->F4 - •OCF₃ F2->F4 - CO F5 [C₆H₄]•⁺ m/z = 76 F4->F5 - C₂H

Caption: Proposed EI fragmentation of this compound.

Key Proposed Fragments:

m/zProposed Fragment IonFormulaNotes on FormationExpected Intensity
186 [M]•⁺ [C₉H₅F₃O]•⁺The intact molecular ion. Its presence is crucial for determining the molecular weight.High
161 [M - C₂H]⁺ [C₇H₄F₃O]⁺Loss of the ethynyl radical.Medium
117 [M - CF₃]⁺ [C₈H₅O]⁺Cleavage of the strong C-F bond is less likely than C-O bond cleavage, but loss of the trifluoromethyl radical is possible.Low
101 [M - OCF₃]⁺ [C₈H₅]⁺Likely Base Peak. Represents the loss of the entire trifluoromethoxy radical, resulting in a very stable ethynylphenyl cation.Very High
76 [C₆H₄]•⁺ [C₆H₄]•⁺Subsequent loss of the ethynyl group from the m/z 101 fragment, indicative of the core benzene ring.Medium

Comparative Guide: Mass Spectrometry vs. Alternative Techniques

While MS is exceptional for structural confirmation and identification, a comprehensive analysis often involves orthogonal techniques. Each method provides a different piece of the analytical puzzle.

TechniqueInformation ProvidedSensitivityStrengths for this AnalyteLimitations for this Analyte
GC-MS Molecular weight, elemental formula (HRMS), structural fragments.High (pg-fg)Provides definitive structural "fingerprint" and molecular weight confirmation.Destructive technique; cannot provide information on atomic connectivity in fragments.
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C, ¹⁹F NMR).Low (mg-µg)Unambiguously determines the substitution pattern on the aromatic ring and confirms functional groups.Lower throughput; requires significantly more sample.
FTIR Spectroscopy Presence of functional groups (C≡C-H, C-F, C-O, aromatic C-H).Medium (µg)Quick and non-destructive confirmation of key functional groups.Provides no information on molecular weight or overall structure; ambiguous for isomers.
HPLC-UV Purity assessment and quantification.Medium (ng)Excellent for determining the purity of a sample and quantifying it against a standard.Provides no structural information beyond the UV chromophore; non-specific.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of this compound on a typical GC-MS system.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh ~1 mg of sample Prep2 Dissolve in 1 mL Dichloromethane Prep1->Prep2 Prep3 Vortex to Mix Prep2->Prep3 GC Inject 1 µL into GC Prep3->GC MS EI Ionization (70 eV) GC->MS Detect Mass Analyzer (Scan m/z 40-300) MS->Detect Process Acquire Spectrum Detect->Process Identify Identify Molecular Ion Process->Identify Analyze Analyze Fragments Identify->Analyze Library Compare to Library Analyze->Library

Caption: Standard workflow for GC-MS analysis of the target compound.

Methodology Details:
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a working concentration of ~10 µg/mL for initial analysis.

  • Gas Chromatography (GC) Conditions:

    • System: Agilent 7890 GC or equivalent.

    • Injection: 1 µL injected in splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • System: Agilent 5977 MSD or equivalent single quadrupole or TOF mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: 40–300 amu.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak at m/z 186.

    • Correlate the major fragment ions with the proposed structures in the fragmentation table.

    • (Optional) Perform a search of the NIST/Wiley Mass Spectral Library to find matching spectra.

Conclusion

For the unambiguous identification and structural characterization of this compound, Gas Chromatography-Mass Spectrometry with Electron Ionization is the most effective and direct analytical technique. It provides a rich, reproducible fragmentation pattern that serves as a definitive chemical fingerprint, confirming both molecular weight and key structural motifs. While complementary techniques like NMR and IR spectroscopy are essential for a complete characterization, GC-MS delivers an unparalleled combination of sensitivity, specificity, and structural insight, making it an indispensable tool for researchers in drug discovery and chemical synthesis.

References

A Senior Application Scientist's Guide to Purity Determination of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success and reproducibility of their work. 1-Ethynyl-3-(trifluoromethoxy)benzene, a key building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications, is no exception. Its unique trifluoromethoxy and ethynyl functionalities, while bestowing desirable properties, also present distinct challenges for purity analysis. This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound, offering field-proven insights and detailed experimental protocols to ensure the integrity of your research.

The Criticality of Purity for this compound

The presence of impurities in this compound can have significant downstream consequences. In drug development, impurities can lead to the formation of unwanted side products, reduced efficacy, and potential toxicity. In materials science, impurities can adversely affect the performance and stability of the final product. Therefore, robust and reliable analytical methods are essential for quality control.

The synthesis of this compound, commonly achieved through a Sonogashira coupling reaction, can introduce several potential impurities.[1][2] Understanding these potential impurities is the first step in developing effective analytical methods for their detection and quantification.

Predicted Impurities in this compound Synthesis:

  • Starting Materials:

    • 1-Bromo-3-(trifluoromethoxy)benzene

    • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Catalyst Residues:

    • Palladium complexes

    • Copper salts

  • Reaction Byproducts:

    • Homocoupled alkyne (di-alkyne)

    • Solvent residues

  • Degradation Products:

    • Hydrolysis of the trifluoromethoxy group to a phenol under harsh conditions[3][4]

A comprehensive purity assessment must be capable of separating and quantifying the parent compound from these potential impurities.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This guide will compare three of the most powerful and widely used techniques for the purity assessment of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Given the likely volatility of this compound and its potential organic impurities, GC is a highly suitable method for purity determination.

Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6]

Advantages for this Application:

  • High Resolution: GC offers excellent separation of volatile isomers and closely related compounds.

  • Sensitivity: Flame Ionization Detection (FID) provides high sensitivity for organic compounds.

  • Speed: GC methods can often be faster than HPLC.[7]

Causality Behind Experimental Choices: The choice of a mid-polarity column is crucial for resolving the aromatic analytes from potential non-polar and slightly more polar impurities. The temperature program is optimized to ensure sharp peaks for the volatile components while allowing for the elution of any less volatile impurities.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[5][8]

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • High-purity helium or nitrogen as carrier gas

  • High-purity hydrogen and air for FID

  • Suitable solvent for dilution (e.g., dichloromethane, ACS grade)

Chromatographic Conditions:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with dichloromethane.

  • Prepare a reference standard solution in the same manner.

Data Analysis:

The purity of the this compound sample is determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique well-suited for a wide range of compounds, including those that are non-volatile or thermally labile.[9] For this compound, HPLC provides a robust method for purity analysis, especially for identifying non-volatile impurities like catalyst residues or degradation products.

Principle: Separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[9]

Advantages for this Application:

  • Versatility: Can analyze a broader range of impurities, including non-volatile and polar compounds.

  • Robustness: HPLC methods are generally very robust and reproducible.

  • Preparative Capabilities: Fractions can be collected for further analysis (e.g., by MS or NMR).

Causality Behind Experimental Choices: A C18 column is chosen for its excellent retention and separation of aromatic compounds. The mobile phase composition is optimized to achieve a good balance between retention of the main compound and elution of potential impurities within a reasonable timeframe. UV detection is suitable due to the aromatic nature of the analyte.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterValue
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Prepare a reference standard solution in the same manner.

Data Analysis:

Similar to GC, purity is determined by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a reference standard of the same compound.[10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Principle: The purity of an analyte is determined by comparing the integral of a specific resonance of the analyte with the integral of a resonance from a known amount of a certified internal standard.

Advantages for this Application:

  • Primary Method: Does not require a specific reference standard for the analyte.

  • High Specificity: Provides structural information, aiding in impurity identification.

  • Non-destructive: The sample can be recovered after analysis.

Causality Behind Experimental Choices: A high-purity internal standard with signals that do not overlap with the analyte is chosen. The relaxation delay (D1) is set to be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

Experimental Protocol: ¹H qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents and Materials:

  • This compound sample for analysis

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

  • Add a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Gently mix to ensure complete dissolution.

NMR Acquisition Parameters:

ParameterValue
Pulse Program Standard 90° pulse
Relaxation Delay (D1) ≥ 30 s (to be determined experimentally)
Number of Scans 16 or more for good signal-to-noise
Acquisition Time ≥ 3 s

Data Analysis:

The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Method Comparison Summary

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with stationary phaseSeparation based on partitioning between liquid and solid phasesSignal integration proportional to the number of nuclei
Applicability Volatile and thermally stable compoundsWide range of compounds, including non-volatile and thermally labileAny soluble compound with NMR active nuclei
Primary Impurities Detected Volatile organic impurities, starting materials, solvent residuesNon-volatile impurities, catalyst residues, degradation productsAll NMR-active impurities
Quantification Relative (area %)Relative (area %)Absolute (with internal standard)
Reference Standard Required for identification and response factor determinationRequired for identification and response factor determinationInternal standard of known purity required
Strengths High resolution, speed, sensitivity for volatile compoundsVersatility, robustness, suitable for a wide range of impuritiesPrimary method, high specificity, structural information
Limitations Not suitable for non-volatile or thermally labile compoundsMay have lower resolution than GC for some volatile isomersLower sensitivity than chromatographic methods

Visualizing the Workflow

experimental_workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis cluster_result Result Sample This compound Prep_GC Dissolve in Dichloromethane Sample->Prep_GC Prep_HPLC Dissolve in ACN/Water Sample->Prep_HPLC Prep_qNMR Weigh with Internal Standard Dissolve in Deuterated Solvent Sample->Prep_qNMR GC Gas Chromatography (GC-FID) Prep_GC->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Prep_HPLC->HPLC qNMR Quantitative NMR (¹H qNMR) Prep_qNMR->qNMR Data_GC Area Percent Normalization GC->Data_GC Data_HPLC Area Percent Normalization HPLC->Data_HPLC Data_qNMR Integration and Calculation vs. Internal Standard qNMR->Data_qNMR Result Purity Determination Data_GC->Result Data_HPLC->Result Data_qNMR->Result

Caption: Workflow for the purity determination of this compound.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • Gas Chromatography (GC-FID) is the preferred method for routine quality control of volatile organic impurities, offering high resolution and speed.

  • High-Performance Liquid Chromatography (HPLC-UV) is essential for detecting non-volatile impurities, such as catalyst residues and potential degradation products, making it a crucial complementary technique.

  • Quantitative NMR (qNMR) serves as an excellent primary method for obtaining an absolute purity value and for the structural confirmation of the analyte and any major impurities.

By employing these analytical techniques in a complementary fashion, researchers can ensure the quality and consistency of their this compound, leading to more reliable and reproducible scientific outcomes.

References

The Trifluoromethoxy Group: A Superior Alternative to the Trifluoromethyl Moiety in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the trifluoromethyl (-CF3) group has long been a workhorse for medicinal chemists. However, its close relative, the trifluoromethoxy (-OCF3) group, is increasingly recognized for offering a more nuanced and often advantageous set of properties. This guide provides an in-depth comparison of the trifluoromethoxy and trifluoromethyl groups, supported by experimental data, to inform rational drug design and empower researchers to make strategic decisions in lead optimization.

At a Glance: Key Physicochemical and Pharmacokinetic Properties

The trifluoromethoxy and trifluoromethyl groups, while structurally similar, impart distinct electronic and steric characteristics to a molecule, leading to significant differences in their effects on drug-like properties. A summary of their key comparative data is presented below.

PropertyTrifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)Advantage of -OCF3
Lipophilicity (Hansch π value) +0.88[1]+1.04[1]Greater lipophilicity for enhanced membrane permeability.[1][2]
Metabolic Stability High, due to strong C-F bonds.[3][4]Very high, with added resistance to oxidative metabolism.[2][3][5]Increased resistance to enzymatic degradation, leading to longer half-life.[2][5][6]
Electronic Effect Strongly electron-withdrawing (inductive).[1][7][8]Strongly electron-withdrawing (inductive) with weak resonance donation.[6]More versatile for modulating electronic properties.
Conformational Influence Free rotation around the C-Ar bond.Restricted rotation, orthogonal to the aromatic plane.[9]Can provide additional binding affinity through defined spatial orientation.[9]
pKa Modulation Strong electron-withdrawing nature significantly lowers the pKa of nearby acidic protons.Similar strong electron-withdrawing effect, modulating pKa.Both are effective, but the nuanced electronic nature of -OCF3 can offer finer tuning.

Delving Deeper: A Mechanistic and Data-Driven Comparison

Lipophilicity and Membrane Permeability: A Tale of Two Fluorinated Groups

Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] While both -CF3 and -OCF3 groups increase lipophilicity compared to a methyl group, the trifluoromethoxy group does so to a greater extent.[1][2] The Hansch π value, a measure of the lipophilicity contribution of a substituent, is +1.04 for -OCF3 compared to +0.88 for -CF3.[1] This seemingly small difference can have a profound impact on a drug's ability to cross biological membranes, including the blood-brain barrier.[3]

The enhanced lipophilicity of the -OCF3 group can be attributed to the presence of the oxygen atom, which, despite its electronegativity, contributes to a more diffuse and polarizable electron cloud around the moiety. This allows for more favorable interactions with the lipophilic core of cell membranes, facilitating passive diffusion.

Experimental Protocol: Determination of LogP by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP), a fundamental measure of lipophilicity.

Objective: To quantify the relative solubility of a compound in a non-polar (n-octanol) and a polar (water) solvent.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Purified water (pre-saturated with n-octanol)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound in either n-octanol or water.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and water to the separatory funnel.

    • Add a known amount of the test compound stock solution.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

    • Allow the two phases to separate completely.

  • Phase Separation: Carefully separate the aqueous and octanol layers.

  • Quantification: Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Calculation: Calculate the LogP value using the following formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )

Metabolic Stability: The -OCF3 Advantage in Resisting Enzymatic Attack

Metabolic stability is a crucial factor determining a drug's half-life and bioavailability. The trifluoromethyl group is known for its high metabolic stability due to the strength of the C-F bonds, which are resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes.[3][4][10]

The trifluoromethoxy group, however, offers an even greater degree of metabolic stability.[2][3][5] The oxygen atom in the -OCF3 group, while potentially a site for oxidative metabolism in a methoxy group (-OCH3), is shielded by the three electron-withdrawing fluorine atoms. This significantly reduces the susceptibility of the -OCF3 group to oxidative demethylation.[3] Furthermore, the steric bulk of the trifluoromethoxy group can hinder the approach of metabolic enzymes to adjacent sites on the molecule, providing a "metabolic shielding" effect.[3] This enhanced stability can lead to a longer drug half-life, potentially allowing for less frequent dosing.[2][6]

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common in vitro method to assess the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes and an NADPH-regenerating system.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction quenching)

  • Incubator/water bath at 37°C

  • LC-MS/MS system for quantification

Procedure:

  • Preparation: Prepare working solutions of the test compound and positive controls (compounds with known metabolic liabilities) in a suitable solvent.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the liver microsomes and phosphate buffer.

    • Add the test compound to initiate the pre-incubation at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated as: t1/2 = 0.693 / k.

The Trifluoromethoxy Group's Unique Conformational Influence

A key, yet often underappreciated, advantage of the trifluoromethoxy group is its distinct conformational preference. Due to steric hindrance and electronic effects, the O-CF3 bond tends to be orthogonal to the plane of an attached aromatic ring.[9] This fixed, perpendicular orientation can have significant implications for drug-target interactions. It can provide an additional vector for binding, allowing for interactions with amino acid residues in a binding pocket that would not be accessible to a freely rotating trifluoromethyl group.[9] This can lead to enhanced binding affinity and selectivity.

Conformational differences between -CF3 and -OCF3 groups attached to an aromatic ring.

Conclusion: Making the Strategic Choice in Drug Design

While the trifluoromethyl group remains a valuable tool in the medicinal chemist's arsenal, the trifluoromethoxy group offers a compelling set of advantages, particularly in terms of enhancing lipophilicity and metabolic stability.[1][2][3][11] Its unique conformational properties can also be leveraged to improve target binding and selectivity.[9] The decision to use -OCF3 over -CF3 should be guided by a thorough analysis of the lead compound's structure-activity relationship and its ADME liabilities. In situations where increased membrane permeability, a longer half-life, and the potential for novel binding interactions are desired, the trifluoromethoxy group represents a superior strategic choice for the rational design of next-generation therapeutics.

References

A Researcher's Guide to the Spectroscopic Characterization of Sonogashira Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized centers.[1] This palladium- and copper-cocatalyzed transformation is fundamental to the creation of conjugated enynes and arylalkynes, which are pivotal structures in pharmaceuticals, natural products, and advanced organic materials.[1][2] However, the success of the synthesis is only truly confirmed upon rigorous characterization of the product. An impure or misidentified compound can derail subsequent research and development efforts.

This guide provides an in-depth comparison of the essential spectroscopic techniques used to characterize Sonogashira coupling products. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and establish a self-validating workflow for researchers, scientists, and drug development professionals. Our focus is on building confidence in your results through a multi-faceted, evidence-based approach.

The Spectroscopic Toolkit: A Comparative Overview

No single technique provides a complete picture. Instead, we rely on the synergy between several methods to build an unassailable structural proof.

TechniquePrimary InformationRole in Sonogashira AnalysisStrengths & Limitations
NMR Spectroscopy C-H framework, connectivityGold standard for structural elucidationStrengths: Unambiguous structural data. Limitations: Requires soluble sample, can be time-consuming.
IR Spectroscopy Functional groupsRapid confirmation of reaction completionStrengths: Fast, inexpensive, excellent for tracking functional group changes. Limitations: Not definitive for structure, can be ambiguous.
Mass Spectrometry Molecular weight, formulaAbsolute confirmation of massStrengths: High sensitivity, confirms molecular formula. Limitations: Provides little connectivity information.
UV-Vis/Fluorescence Electronic transitions, conjugationAnalysis of photophysical propertiesStrengths: Useful for conjugated materials and fluorescent probes. Limitations: Not a primary tool for routine structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR is the most powerful tool for the unambiguous structural determination of Sonogashira products. It provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the molecule.

¹H NMR: The Primary Indicator of Success

The most telling sign of a successful Sonogashira coupling in ¹H NMR is the disappearance of the terminal alkynyl proton .

  • Starting Material (Terminal Alkyne): A characteristic singlet or triplet for the ≡C-H proton appears in a relatively shielded region, typically between δ 1.7-3.1 ppm.[3][4] This signal's upfield position is due to the magnetic anisotropy of the triple bond's cylindrical π-electron cloud.[3]

  • Product (Internal Alkyne): This signal is absent in the product spectrum. Its disappearance is a primary, high-confidence indicator that the terminal alkyne has reacted.

Concurrently, look for expected changes in the aromatic or vinylic region (δ 6.5-9.5 ppm) of the spectrum.[4] Protons on the aryl/vinyl halide starting material will experience a shift in their electronic environment upon coupling, leading to predictable changes in their chemical shift and coupling patterns.

¹³C NMR: Confirming the Carbon Skeleton

¹³C NMR provides definitive evidence of the newly formed C≡C bond.

  • Starting Material (Terminal Alkyne): The two sp-hybridized carbons typically resonate between δ 65-85 ppm.[5][6]

  • Product (Internal Alkyne): The newly formed internal alkyne carbons appear in a similar, yet distinct, region of δ 70-100 ppm.[5] The precise chemical shifts provide insight into the electronic nature of the substituents. For example, in the synthesis of 1-(4-methoxyphenyl)-2-phenylethyne, the TMS-protected precursor shows alkynyl carbons at δ 105.0 and 92.3 ppm, which shift upon deprotection and coupling.[7]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the product is fully dissolved.

  • Internal Standard: The residual solvent peak is typically used for referencing ¹H NMR (CDCl₃: δ 7.26 ppm) and ¹³C NMR (CDCl₃: δ 77.16 ppm).[8]

  • Acquisition: Record standard ¹H and ¹³C{¹H} (proton-decoupled) spectra. For complex structures, 2D NMR experiments like COSY and HSQC may be necessary to assign all signals confidently.

  • Analysis: Integrate proton signals to determine relative ratios. Analyze chemical shifts and coupling constants to confirm the proposed structure. Compare the product spectra directly with the spectra of the starting materials.

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is an invaluable tool for a rapid, qualitative assessment of the reaction's progress. It excels at tracking the disappearance of starting material functional groups and the appearance of new ones.

Key Diagnostic Peaks

The power of IR in this context lies in a simple comparison:

  • Disappearance of the ≡C-H Stretch: The most crucial diagnostic peak is the sharp, strong C-H stretch of the terminal alkyne, which appears around 3300 cm⁻¹.[9][10] Its absence in the product spectrum is a strong indicator of a successful reaction.

  • Change in the C≡C Stretch:

    • Terminal Alkynes (Reactant): Exhibit a C≡C triple bond stretch between 2100-2260 cm⁻¹.[3][9]

    • Internal Alkynes (Product): This stretch is also in the 2100-2260 cm⁻¹ region but is often significantly weaker.[3] For symmetrical or near-symmetrical internal alkynes, this peak may be very weak or completely absent due to a lack of a change in dipole moment during the vibration.[11][12]

Therefore, the combination of a vanished ~3300 cm⁻¹ peak and a weakened or absent ~2150 cm⁻¹ peak provides a high-speed, confident check of the transformation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid product directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) after analysis.

  • Analysis: Identify the key diagnostic peaks as described above.

Part 3: Mass Spectrometry (MS) - The Molecular Weight Confirmation

While NMR and IR probe the structure and functional groups, mass spectrometry provides the definitive molecular weight. This is a critical piece of data for confirming that the desired C-C bond has formed and for identifying potential byproducts.

Validating the Product

The primary goal is to identify the molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adduct. The measured mass-to-charge ratio (m/z) should correspond precisely to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide a molecular formula, adding another layer of confidence.

Identifying Impurities

MS is particularly useful for detecting common Sonogashira side products:

  • Glaser Homocoupling: This undesired coupling of the terminal alkyne with itself is a common side reaction, especially if oxygen is not rigorously excluded.[13] The resulting symmetrical diyne can be easily identified by its corresponding molecular weight.

  • Unreacted Starting Materials: The presence of starting materials can be confirmed if their molecular ions are detected.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The solution is infused directly into the ESI source.

  • Ionization: The sample is ionized (e.g., in positive ion mode to detect [M+H]⁺).

  • Detection: The mass analyzer detects the m/z of the resulting ions.

  • Analysis: Correlate the observed m/z values with the expected masses of the product and potential side products.

Part 4: UV-Vis and Fluorescence Spectroscopy - Probing the Conjugated System

For many applications in materials science and chemical biology, the photophysical properties of the Sonogashira product are of primary interest.

The coupling reaction creates an extended π-conjugated system by linking an aryl/vinyl group to an alkyne. This has a predictable effect on the molecule's electronic structure.

  • UV-Vis Spectroscopy: Increasing conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[14] This results in the absorption of longer wavelength light, a phenomenon known as a bathochromic or "red" shift.[15] Comparing the UV-Vis spectrum of the product to the starting materials will show a distinct shift of the maximum absorption wavelength (λ_max) to a longer value.[15][16]

  • Fluorescence Spectroscopy: Many arylalkynes are highly fluorescent.[17] Sonogashira coupling is often used to synthesize fluorescent probes and materials.[18][19][20] Characterizing the excitation and emission spectra is crucial for these applications. For instance, coupling a fluorescent alkyne to a target molecule can be used for sensitive detection in biological systems.[20]

A Self-Validating Characterization Workflow

G cluster_0 Reaction Monitoring & Workup cluster_1 Primary Characterization cluster_2 Secondary/Application-Specific Characterization TLC 1. TLC/LC-MS Monitor reaction completion Workup 2. Aqueous Workup & Purification TLC->Workup IR 3. IR Spectroscopy (Check for ≡C-H loss) Workup->IR MS 4. Mass Spectrometry (Confirm MW) IR->MS Quick & Confirmatory NMR 5. NMR Spectroscopy (Confirm Structure) MS->NMR Proceed if MW correct UVVis 6. UV-Vis / Fluorescence (If applicable) NMR->UVVis Final Confirmation Final Verified Product NMR->Final UVVis->Final

Caption: A logical workflow for the characterization of Sonogashira products.

Troubleshooting Guide: Interpreting Unexpected Spectra

ObservationPotential CauseSpectroscopic EvidenceRecommended Action
No reaction Inactive catalyst, poor reagentsSpectra match starting materials perfectly.Check catalyst activity, purify reagents, re-optimize conditions (temp, base).[13]
Incomplete reaction Insufficient reaction time/temp¹H NMR: Shows both terminal alkyne proton and product signals. IR: Shows a weak ≡C-H stretch.Increase reaction time or temperature.
Glaser Homocoupling Oxygen contaminationMS: Peak corresponding to (2 x Alkyne MW - 2). NMR: Often a symmetrical product with fewer signals than expected.Degas solvents and reagents thoroughly; maintain an inert atmosphere.[13]
Catalyst Decomposition Impurities, wrong solventFormation of "palladium black" precipitate.[13] NMR: Broad, messy baseline signals.Use high-purity, anhydrous solvents and reagents.
Loss of Protecting Group Undesired side reactionMS: Peak corresponding to product minus the protecting group (e.g., TMS).Screen different bases or lower the reaction temperature.

Conclusion

The robust characterization of Sonogashira coupling products is not a mere formality but a scientific necessity. By strategically combining the structural detail of NMR, the functional group clarity of IR, and the molecular weight certainty of MS, researchers can establish an unassailable proof of their synthetic success. This multi-technique, self-validating approach ensures the integrity of the materials being advanced into further research and development, providing a solid foundation for innovation in medicine, materials, and beyond.

References

A Senior Application Scientist's Guide to Palladium Catalysts for Sonogashira Coupling with 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethoxy-Substituted Arylalkyne Moiety

In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (-OCF₃) group is a highly sought-after substituent. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. When incorporated into an arylalkyne framework via a carbon-carbon bond, as in 1-Ethynyl-3-(trifluoromethoxy)benzene, it becomes a powerful building block for novel pharmaceuticals and advanced organic materials.

The Sonogashira cross-coupling reaction is the cornerstone method for forging this crucial C(sp²)-C(sp) bond. The choice of the palladium catalyst is paramount to the success of this transformation, directly influencing reaction efficiency, substrate scope, functional group tolerance, and overall process economy. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of this compound with aryl halides, supported by experimental data and field-proven insights to aid in rational catalyst selection.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Sonogashira coupling is dictated by the nature of its ligand sphere, which influences the kinetics of oxidative addition and reductive elimination—the key steps of the catalytic cycle. We will compare three major classes of palladium catalysts: traditional phosphine-ligated complexes, N-heterocyclic carbene (NHC)-ligated complexes, and advanced palladacycles.

Catalyst SystemKey AdvantagesKey DisadvantagesTypical Catalyst Loading (mol%)Reaction ConditionsRepresentative Yield (%)
PdCl₂(PPh₃)₂/CuI Cost-effective, readily available, well-established.Air-sensitive, potential for phosphine oxidation, requires copper co-catalyst which can lead to alkyne homocoupling.1-5Amine base (e.g., Et₃N, DIPEA), room temp. to moderate heating.85-95
Pd(PPh₃)₄/CuI Highly active Pd(0) source, no pre-reduction needed.Highly air-sensitive, prone to decomposition, requires copper co-catalyst.1-5Amine base, room temp.90-98
(NHC)Pd-PEPPSI Air and moisture stable, often allows for copper-free conditions, high turnover numbers.Higher cost of ligands, may require higher temperatures for less reactive halides.0.1-2Organic or inorganic base (e.g., K₂CO₃, Cs₂CO₃), moderate to high heating.90-99
Buchwald Palladacycles Highly active for challenging substrates, low catalyst loadings, broad functional group tolerance.High cost, proprietary nature of some ligands.0.05-1Wide range of bases and solvents applicable.>95

Note: Yields are representative and can vary based on the specific aryl halide, solvent, base, and temperature used.

Deep Dive into Catalyst Performance and Mechanistic Considerations

Traditional Phosphine-Ligated Catalysts: The Workhorses

Catalysts like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been the stalwarts of Sonogashira couplings for decades.[1] Their relatively low cost and broad applicability make them a common starting point for reaction optimization.

The trifluoromethoxy group on the alkyne substrate is electron-withdrawing, which can increase the acidity of the terminal proton, facilitating its removal by the base and subsequent formation of the copper acetylide.[2] However, the electron-deficient nature of the alkyne can also impact the reductive elimination step.

A key challenge with phosphine-ligated catalysts is the requirement for a copper(I) co-catalyst. While essential for the traditional mechanism, it can also promote the undesired oxidative homocoupling of the alkyne (Glaser coupling), leading to byproduct formation and reduced yield of the desired cross-coupled product.[3] Furthermore, the air-sensitivity of Pd(0) species and phosphine ligands necessitates the use of inert atmosphere techniques.[4]

N-Heterocyclic Carbene (NHC) Palladium Complexes: A Leap in Stability and Activity

The advent of N-heterocyclic carbene (NHC) ligands has revolutionized palladium catalysis.[5] These ligands form highly stable bonds with the palladium center, creating robust catalysts that are often resistant to air and moisture. This operational simplicity is a significant advantage in both academic and industrial settings.

For the coupling of this compound, NHC-palladium complexes, such as the commercially available PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, offer several benefits. Their strong σ-donating ability enhances the rate of oxidative addition, even with less reactive aryl chlorides.[6][7] Crucially, many NHC-Pd systems can operate efficiently without a copper co-catalyst.[1] This "copper-free" Sonogashira protocol mitigates the issue of alkyne homocoupling, leading to cleaner reaction profiles and simplified purification.

Buchwald Palladacycles: The Pinnacle of Activity

Developed by Professor Stephen L. Buchwald, palladacyclic precatalysts represent the cutting edge of cross-coupling technology.[6] These well-defined, air-stable complexes are characterized by a palladium atom incorporated into a cyclic organic framework. They are highly active and can catalyze reactions with extremely low catalyst loadings, often in the parts-per-million range.

For challenging couplings involving sterically hindered or electronically deactivated substrates, Buchwald palladacycles are often the catalysts of choice. Their high activity can lead to shorter reaction times and milder conditions, preserving sensitive functional groups within the reactants. While the initial cost of these catalysts is higher, their exceptional performance can lead to overall process cost savings through increased efficiency and reduced waste.

Visualizing the Catalytic Pathways

To better understand the mechanistic nuances of these catalyst systems, we can visualize the catalytic cycles using Graphviz.

The Classic Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII trans-R¹Pd(II)XL₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne cis-R¹Pd(II)(C≡CR²)L₂ Transmetal->Pd_Alkyne RedElim Reductive Elimination Pd_Alkyne->RedElim RedElim->Pd0 R¹-C≡C-R² CuX Cu(I)X Cu_Alkyne π-Alkyne Complex CuX->Cu_Alkyne H-C≡C-R² Cu_Acetylide Cu(I)-C≡CR² Cu_Alkyne->Cu_Acetylide Base Cu_Acetylide->Transmetal Transfers Acetylide Cu_Acetylide->CuX + Base-H⁺ Base Base

Caption: The interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow for Catalyst Comparison

Experimental_Workflow start Start: Prepare Reactants setup Set up Parallel Reactions (this compound + Aryl Halide) start->setup catalyst_A Catalyst A: PdCl₂(PPh₃)₂/CuI setup->catalyst_A catalyst_B Catalyst B: (NHC)Pd-PEPPSI setup->catalyst_B catalyst_C Catalyst C: Buchwald Palladacycle setup->catalyst_C reaction Run Reactions under Optimized Conditions (Solvent, Base, Temperature) catalyst_A->reaction catalyst_B->reaction catalyst_C->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Crude Product (NMR, Yield Calculation) workup->analysis purification Purify Products (Column Chromatography) analysis->purification characterization Characterize Pure Products (NMR, HRMS, mp) purification->characterization end End: Compare Catalyst Performance characterization->end

Caption: A logical workflow for the comparative evaluation of palladium catalysts.

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling with an NHC-Palladium Catalyst

This protocol provides a representative procedure for the coupling of this compound with an aryl bromide using an air-stable NHC-palladium precatalyst.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • (NHC)Pd-PEPPSI catalyst (e.g., PEPPSI™-IPr) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the (NHC)Pd-PEPPSI catalyst, potassium carbonate, and the aryl bromide.

  • Reagent Addition: Add 1,4-dioxane via syringe, followed by the this compound.

  • Reaction Conditions: The flask is sealed and the mixture is stirred vigorously at 80-100 °C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion and Future Outlook

The Sonogashira coupling of this compound is a critical transformation for the synthesis of high-value molecules. While traditional phosphine-ligated palladium catalysts remain a viable option, modern NHC-ligated complexes and Buchwald palladacycles offer significant advantages in terms of stability, activity, and the ability to perform the reaction under copper-free conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scale, and the nature of the coupling partners. As catalyst technology continues to evolve, we can expect the development of even more efficient and sustainable methods for the construction of these important molecular architectures.

References

A Researcher's Guide to DFT Calculations for Reaction Mechanisms: A Case Study of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, a profound understanding of reaction mechanisms is paramount. It is this understanding that empowers scientists to optimize reaction conditions, predict outcomes, and design novel synthetic pathways. While experimental techniques provide invaluable macroscopic observations, Density Functional Theory (DFT) calculations have emerged as a powerful and indispensable tool for elucidating the intricate details of chemical transformations at the molecular level.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of applying DFT calculations to investigate reaction mechanisms, using the versatile building block, 1-Ethynyl-3-(trifluoromethoxy)benzene, as a central case study.

The Power of Predictive Chemistry: Why DFT Matters

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] For the synthetic chemist, this translates into the ability to calculate the geometries of reactants, products, and, most crucially, transition states, which are the fleeting, high-energy species that dictate the rate and feasibility of a chemical reaction.[4] By mapping the energy landscape of a reaction, DFT allows for the determination of activation energies, reaction enthalpies, and the exploration of competing mechanistic pathways.[5][6] This predictive power can save significant time and resources in the laboratory by guiding experimental design and providing a theoretical framework for interpreting observed results.

Case Study: this compound

To illustrate the practical application of DFT in mechanistic studies, we will consider a hypothetical reaction involving this compound (CAS No: 866683-57-0).[7][8][] This molecule is a valuable synthon in medicinal chemistry and materials science due to the presence of a reactive ethynyl group and the electron-withdrawing trifluoromethoxy substituent, which can modulate the electronic properties of the aromatic ring.[10] A plausible and highly relevant transformation for this substrate is a palladium-catalyzed Sonogashira cross-coupling reaction, a cornerstone of C-C bond formation.

The Computational Workflow: A Step-by-Step Approach

The process of investigating a reaction mechanism using DFT can be systematically broken down into several key stages. This workflow ensures a rigorous and self-validating approach to obtaining meaningful computational results.

DFT Workflow for Reaction Mechanisms cluster_setup 1. System Definition & Software Selection cluster_methodology 2. Method Selection cluster_calculations 3. Core Computations cluster_validation 4. Validation & Analysis A Define Reactants, Products, and Catalyst B Choose Computational Software (e.g., Gaussian, ORCA) A->B C Select DFT Functional (e.g., B3LYP, M06-2X, ωB97X-D) B->C D Select Basis Set (e.g., 6-31G(d), def2-TZVP) C->D E Geometry Optimization of Reactants & Products D->E F Transition State (TS) Search E->F G Frequency Analysis F->G H Verify TS (one imaginary frequency) G->H I Intrinsic Reaction Coordinate (IRC) Calculation H->I J Construct Reaction Energy Profile I->J

Caption: A generalized workflow for investigating reaction mechanisms using DFT calculations.

Experimental Protocol: A Representative DFT Calculation

The following protocol outlines the key steps for calculating the reaction profile of a single mechanistic step, such as the oxidative addition of an aryl halide to a palladium(0) catalyst, a crucial step in the Sonogashira coupling.

  • Structure Building : Construct the 3D coordinates of the reactants (e.g., this compound, an aryl halide, and a Pd(0) catalyst) and the expected product of the mechanistic step. This can be done using molecular building software like GaussView or Avogadro.

  • Geometry Optimization : Perform a geometry optimization for each reactant and product to find their lowest energy conformation. This is a crucial step to ensure that the subsequent energy calculations are based on stable structures.

  • Transition State Search : Locate the transition state structure connecting the reactants and products for the specific mechanistic step. This is often the most challenging part of the calculation and may require techniques like Synchronous Transit-Guided Quasi-Newton (STQN) or specifying a guess structure.

  • Frequency Calculation : Once a stationary point is found for the reactants, products, and the transition state, a frequency calculation must be performed. For reactants and products, all vibrational frequencies should be positive, confirming they are true minima on the potential energy surface. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[11]

  • Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed.[11] This calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions.

  • Energy Profile Construction : With the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The activation energy is the difference in energy between the reactants and the transition state, while the reaction energy is the difference between the reactants and the products.

Navigating the Choices: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. This choice is not always straightforward and often involves a trade-off between computational cost and accuracy.

Selecting a DFT Functional

The functional is an approximation of the exchange-correlation energy, a key component of the total electronic energy. Different functionals are parameterized for different purposes, and their performance can vary significantly depending on the system being studied.

FunctionalTypeStrengthsConsiderations
B3LYP Hybrid-GGAA widely used and well-benchmarked functional for general-purpose calculations.May underestimate reaction barriers and can be less accurate for systems with significant non-covalent interactions.[12]
M06-2X Hybrid-meta-GGAGenerally provides good accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.Can be more computationally expensive than B3LYP.
ωB97X-D Range-separated hybrid with dispersion correctionOffers good performance for a broad range of applications, including thermochemistry, kinetics, and non-covalent interactions. The inclusion of a dispersion correction is crucial for systems where van der Waals forces are important.
PBE0 Hybrid-GGAOften performs well for organometallic reactions.[13]

For reactions involving transition metals, such as our palladium-catalyzed Sonogashira coupling, hybrid functionals like PBE0 and B3LYP are common starting points. However, benchmarking against experimental data or higher-level theoretical methods is always recommended for novel systems.[1][14]

Choosing a Basis Set

A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger basis sets provide a more accurate description of the electrons but come at a higher computational cost.

Basis SetDescriptionTypical Application
6-31G(d) Pople-style basis set with polarization functions on heavy atoms.A good starting point for geometry optimizations of organic and main-group compounds.[15][16]
def2-SVP Ahlrichs-type split-valence basis set with polarization.A robust and efficient choice for geometry optimizations.
def2-TZVP Ahlrichs-type triple-zeta valence basis set with polarization.Recommended for more accurate single-point energy calculations on optimized geometries. Provides a good balance of accuracy and computational cost.[12]
aug-cc-pVTZ Dunning's correlation-consistent triple-zeta basis set with diffuse functions.A high-accuracy basis set suitable for calculations where anions or weak interactions are important. Computationally demanding.

For a molecule like this compound, which contains halogens (fluorine), it is important to use a basis set that can adequately describe the electronic structure of these atoms. Pople-style basis sets like 6-31G(d) are a reasonable starting point, while the def2 family of basis sets is also a popular and reliable choice.[17][18][19]

Methodology_Decision_Tree cluster_system System Characteristics cluster_functional Functional Selection cluster_basis_set Basis Set Selection start Start: Define Research Question q1 Transition Metal Involved? start->q1 q2 Weak Interactions Dominant? q1->q2 No f1 Consider PBE0, B3LYP, M06-2X q1->f1 Yes f2 Use Dispersion-Corrected Functional (e.g., ωB97X-D) q2->f2 Yes f3 Standard Hybrid (e.g., B3LYP) or meta-GGA q2->f3 No b1 Geometry Optimization: 6-31G(d) or def2-SVP f1->b1 f2->b1 f3->b1 b2 Single-Point Energy: def2-TZVP or larger b1->b2 b3 Add diffuse functions (e.g., 'aug-') for anions/excited states b2->b3

Caption: A decision tree for selecting an appropriate DFT functional and basis set.

Trustworthiness and Self-Validation

A key aspect of robust computational research is the internal consistency and self-validation of the described protocols. The frequency analysis serves as a critical checkpoint: the presence of a single imaginary frequency for a transition state provides strong evidence that a first-order saddle point on the potential energy surface has been located. Furthermore, the successful completion of an IRC calculation, connecting the transition state to the correct reactants and products, validates the entire reaction pathway. This multi-step verification process ensures the trustworthiness of the calculated mechanism.

Conclusion: Bridging Theory and Experiment

DFT calculations offer a powerful lens through which to view the complex world of chemical reactions. For molecules like this compound, this computational approach can provide invaluable insights into their reactivity, guiding the development of novel synthetic methodologies. By carefully selecting computational methods and following a rigorous workflow, researchers can generate reliable and predictive models of reaction mechanisms, accelerating the pace of discovery in chemistry and drug development. The synergy between computational prediction and experimental validation represents the future of chemical research, where in silico experiments pave the way for more efficient and targeted laboratory work.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Ethynyl-3-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 1-Ethynyl-3-(trifluoromethoxy)benzene, ensuring the safety of personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to scientific integrity and operational excellence.

Understanding the Hazard Profile: Why Caution is Critical

This compound is a halogenated aromatic compound with a unique combination of functional groups that necessitate careful handling and disposal.[1][2][3] Its hazard profile, summarized in the table below, dictates the stringent protocols required for its management.

PropertyValueSource
CAS Number 866683-57-0[4]
Molecular Formula C₉H₅F₃O[5][6]
Molecular Weight 186.13 g/mol [5][7]
Appearance Liquid[8]
GHS Hazard Classifications Flammable Liquid (Category 3), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3)[4]

The trifluoromethoxy group designates this compound as a halogenated organic, placing it in a specific category for waste management.[2][3] Furthermore, the presence of the ethynyl group suggests potential reactivity under certain conditions, although specific data on its explosive or self-reactive properties are not thoroughly investigated.[4][9] Therefore, a conservative and informed approach to its disposal is paramount.

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, it is imperative to work within a controlled environment and utilize the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[4][9][10]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as the compound is a known skin irritant.[4][11]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against accidental splashes that can cause serious eye irritation.[4][11]
Protective Clothing Chemical-resistant lab coatShields skin and personal clothing from contamination.[9][11]
Respiratory Protection Not typically required when handled in a fume hood. Use a certified respirator if aerosols or vapors may be generated outside of a fume hood.Prevents respiratory tract irritation.[4][12]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The proper disposal of this compound is a multi-step process that emphasizes waste segregation, secure containment, and compliant disposal through licensed channels.

Step 1: Waste Segregation at the Source

  • Rationale: Halogenated and non-halogenated organic wastes are treated differently in the disposal process.[2] Co-mingling can lead to complex and more expensive disposal procedures.[2]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[1][2]

    • Do not mix this compound waste with non-halogenated solvents or other incompatible waste streams.[2][13][14]

Step 2: Waste Collection and Containment

  • Rationale: Proper containment is crucial to prevent spills, leaks, and vapor release.

  • Procedure:

    • Liquid Waste: Collect all liquid waste containing this compound, including unused product and solutions from reactions, in a sealable, chemical-resistant container.

    • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and absorbent materials, in a separate, clearly labeled, and sealed container for solid hazardous waste.[11]

    • Container Integrity: Ensure all waste containers are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[1][15] Keep containers closed at all times except when adding waste.[1][15]

Step 3: Labeling and Documentation

  • Rationale: Accurate labeling is a regulatory requirement and ensures safe handling by waste management personnel.

  • Procedure:

    • Label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound."[10] Do not use abbreviations or chemical formulas.[1]

    • Maintain a log of the waste constituents and their approximate quantities.

Step 4: Storage of Hazardous Waste

  • Rationale: Safe temporary storage prevents accidents and ensures compliance.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition.[1][8]

Step 5: Final Disposal

  • Rationale: The disposal of hazardous waste is a regulated activity that must be handled by certified professionals.

  • Procedure:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][9][11]

    • Never dispose of this compound down the drain or in the regular trash.[1][11][14] This is a violation of environmental regulations and can lead to harmful contamination.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[12][16]

    • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[4][12]

    • Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[10]

    • Do not use combustible materials to absorb the spill.

  • In Case of Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4][9] Remove contaminated clothing. Seek medical attention if irritation develops.[4]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.[4]

    • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate liquid_waste Collect Liquid Waste in a Labeled, Sealed Container segregate->liquid_waste solid_waste Collect Solid Waste in a Labeled, Sealed Container segregate->solid_waste store Store in Designated Hazardous Waste Area liquid_waste->store solid_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs end Compliant Disposal contact_ehs->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.